molecular formula C6H10N2S B2739079 3-(1H-Imidazol-1-YL)propane-1-thiol CAS No. 1247376-49-3

3-(1H-Imidazol-1-YL)propane-1-thiol

カタログ番号: B2739079
CAS番号: 1247376-49-3
分子量: 142.22
InChIキー: QODYVWRXWOBHIS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-(1H-Imidazol-1-yl)propane-1-thiol ( 1247376-49-3) is a sulfur-containing heterocyclic compound of interest in medicinal chemistry research. With the molecular formula C6H10N2S and a molecular weight of 142.22 g/mol, this compound features an imidazole ring linked to a propanethiol chain . The imidazole pharmacophore is a critical structural component in numerous biologically active molecules, particularly in azole antifungals where it inhibits fungal cytochrome P450 enzymes . Research indicates that structural analogs featuring a three-carbon atom spacer between the imidazole ring and an aromatic system demonstrate potent in vitro anti-Candida activity, surpassing reference drugs like fluconazole . This suggests the potential of 3-(1H-Imidazol-1-yl)propane-1-thiol as a versatile synthetic intermediate or building block for developing new antifungal agents or other bioactive molecules. The thiol functional group provides a reactive handle for further chemical modifications, such as conjugation or formation of disulfide bonds, making it a valuable tool for researchers in drug discovery and chemical biology. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-imidazol-1-ylpropane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c9-5-1-3-8-4-2-7-6-8/h2,4,6,9H,1,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODYVWRXWOBHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Chemical Architecture and Surface Applications of 3-(1H-Imidazol-1-YL)propane-1-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of surface chemistry and biomimetic engineering, bifunctional linker molecules are critical for bridging inorganic substrates with complex biological or catalytic systems. 3-(1H-Imidazol-1-YL)propane-1-thiol is a highly specialized, heterobifunctional aliphatic thiol designed for precisely this purpose. By combining the strong chemisorption properties of a terminal thiol with the versatile coordination chemistry of an imidazole ring, this molecule serves as a foundational building block for self-assembled monolayers (SAMs), heterogeneous catalysis, and biosensor development.

This whitepaper provides a comprehensive, step-by-step technical guide to the physicochemical properties, synthesis logic, and surface application protocols of 3-(1H-Imidazol-1-YL)propane-1-thiol, grounded in established chemical principles and peer-reviewed methodologies.

Chemical Identity & Physicochemical Properties

Understanding the molecular parameters of 3-(1H-Imidazol-1-YL)propane-1-thiol is the first step in predicting its behavior in solution and at interfaces. The molecule consists of a three-carbon aliphatic spacer that decouples the electronic effects of the imidazole headgroup from the thiol tail, ensuring optimal flexibility during surface packing.

PropertyValue / Description
Chemical Name 3-(1H-Imidazol-1-YL)propane-1-thiol
CAS Number 1247376-49-3[1]
Molecular Formula C₆H₁₀N₂S[1]
Molecular Weight 142.22 g/mol [1]
Functional Groups Primary Thiol (-SH), Imidazole Ring (N1-alkylated)
Primary Utility Monolayer formation on Au/Ag, Metal coordination (Cu²⁺, Zn²⁺, Fe-heme)

Synthetic Methodology: The Isothiouronium Pathway

The Causality of Reagent Selection

The synthesis of aliphatic thiols from alkyl halides using simple hydrosulfide anions (e.g., NaSH) is historically problematic. The resulting thiolate product is highly nucleophilic and will rapidly undergo a secondary S_N2 reaction with unreacted alkyl halide, yielding an unwanted symmetrical sulfide (thioether) byproduct[2].

To circumvent this, we employ the thiourea method . Thiourea acts as a superior, controlled sulfur nucleophile. It displaces the halide to form an intermediate alkyl isothiouronium salt. Because the sulfur in this salt is positively charged and resonance-stabilized, it is completely unreactive toward further alkylation[2]. Subsequent basic hydrolysis selectively cleaves the salt to yield the pure free thiol.

Step-by-Step Synthesis Protocol
  • Alkylation : Dissolve 1-(3-bromopropyl)imidazole (1.0 eq) and thiourea (1.1 eq) in absolute ethanol.

  • Reflux : Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor the consumption of the starting material via TLC. The reaction yields the intermediate isothiouronium salt.

  • Hydrolysis : Cool the reaction to room temperature. Add an excess of aqueous sodium hydroxide (NaOH, 2.5 eq) and reflux for an additional 2 hours to hydrolyze the isothiouronium salt into the thiolate[2].

  • Workup & Isolation : Cool the mixture, carefully neutralize with dilute HCl to protonate the thiolate into the free thiol, and extract with dichloromethane (DCM).

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the target 3-(1H-imidazol-1-yl)propane-1-thiol.

Synthesis A 1-(3-Bromopropyl)imidazole C Isothiouronium Salt (Stable Intermediate) A->C SN2 Reaction B Thiourea B->C S-Nucleophile E 3-(1H-Imidazol-1-YL) propane-1-thiol C->E Cleavage D Basic Hydrolysis (NaOH) D->E Deprotonation

Fig 1. Stepwise synthesis of 3-(1H-imidazol-1-yl)propane-1-thiol via thiourea intermediate.

Surface Chemistry: Self-Assembled Monolayers (SAMs)

Mechanistic Insights into SAM Formation

When 3-(1H-imidazol-1-yl)propane-1-thiol is introduced to an Au(111) surface, the thiol group undergoes oxidative chemisorption, losing a proton to form a strong gold-thiolate (Au-S) bond. At saturation coverage, the propyl chains engage in van der Waals interactions, forcing the molecules into a closely packed "standing-up" geometry[3].

This orientation is critical: it projects the imidazole rings outward toward the solvent interface. The exposed imino nitrogen (N3) of the imidazole ring retains its lone pair, allowing it to act as a potent hydrogen-bond acceptor[3] or as an axial ligand for immobilizing metalloporphyrins, such as iron hangman complexes or cytochrome c[4].

Protocol: Preparation of Imidazole-Terminated SAMs on Au(111)

Note: This protocol is a self-validating system; the quality of the SAM is directly dependent on the rigorous elimination of organic contaminants in Step 1.

  • Substrate Cleaning (Critical Phase) : Immerse the Au(111) substrate in freshly prepared Piranha solution (3:1 concentrated H₂SO₄ : 30% H₂O₂) for 10 minutes to strip all organic residues. (Caution: Piranha is highly corrosive and explosive upon contact with bulk organics).

  • Substrate Rinsing : Rinse the gold substrate with copious amounts of Milli-Q water (≥18.2 MΩ·cm) followed by absolute ethanol, and dry under a gentle stream of high-purity nitrogen gas.

  • Monolayer Incubation : Submerge the clean Au(111) substrate into a 1.0 mM solution of 3-(1H-imidazol-1-yl)propane-1-thiol in absolute ethanol. Seal the vessel and incubate in the dark at room temperature for 18–24 hours to ensure maximum packing density[3].

  • Removal of Physisorbed Species : Remove the functionalized substrate and rinse aggressively with absolute ethanol to wash away unbound or loosely physisorbed thiol molecules. Dry under nitrogen.

  • Metal Coordination (Application Phase) : To build a biomimetic catalytic surface, incubate the Im-SAM coated electrode in a ~10 μM solution of the target metal complex (e.g., Fe-porphyrin) in dichloromethane for 2 hours. The imidazole N3 will axially ligate the metal center[4].

SAM A Clean Au(111) Substrate B Thiol Chemisorption (Au-S Bond Formation) A->B C Imidazole-Terminated SAM (Standing-Up Phase) B->C E Axial Coordination (Bio-mimetic Surface) C->E D Metalloporphyrin / Cu2+ Incubation D->E N3-Metal Ligation

Fig 2. Workflow for generating an imidazole-terminated SAM and subsequent metal coordination.

Sources

Synthesis Pathway and Mechanism for 3-(1H-Imidazol-1-YL)propane-1-thiol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(1H-Imidazol-1-yl)propane-1-thiol (CAS No. 1247376-49-3)[1] is a highly versatile bifunctional building block. Featuring an electron-rich imidazole ring and a terminal sulfhydryl (-SH) group, it is widely utilized in the development of self-assembled monolayers (SAMs) on noble metal surfaces, as a coordinating ligand in metalloenzyme inhibitors, and as a precursor in advanced pharmaceutical screening libraries.

Synthesizing this molecule presents a classic chemoselectivity challenge: preventing bis-alkylation of the imidazole ring and avoiding oxidative dimerization of the terminal thiol. This whitepaper outlines a field-proven, highly optimized two-phase synthetic pathway designed to maximize yield and purity through mechanistic control.

Retrosynthetic Analysis & Mechanistic Rationale

The target molecule consists of an imidazole core linked via a propyl chain to a terminal thiol. Direct alkylation of imidazole with 1,3-propanedithiol is thermodynamically unfavorable and prone to complex polymerization. Instead, the optimal retrosynthetic disconnection relies on a masked thiol approach.

Retrosynthesis Target 3-(1H-Imidazol-1-yl)propane-1-thiol Thioester S-(3-(1H-imidazol-1-yl)propyl) ethanethioate Target->Thioester Deprotection (Methanolysis) Halide 1-(3-Chloropropyl)-1H-imidazole Thioester->Halide Thioesterification (KSAc) Starting Imidazole + 1-Bromo-3-chloropropane Halide->Starting N-Alkylation (K2CO3, MeCN)

Retrosynthetic pathway for 3-(1H-imidazol-1-yl)propane-1-thiol.

Causality in Precursor Selection: To construct the propyl linker, one might intuitively select 1,3-dibromopropane. However, reacting imidazole with 1,3-dibromopropane often yields the undesired 1,3-bis(1H-imidazol-1-yl)propane unless a massive excess (e.g., 7 equivalents) of the dihalide is used[2]. To engineer a more elegant, atom-economical system, 1-bromo-3-chloropropane is utilized. Because the bromide leaving group is significantly more reactive in SN​2 displacements than the chloride, the imidazole nitrogen selectively attacks the brominated carbon. This chemoselectivity inherently prevents bis-alkylation, yielding 1-(3-chloropropyl)-1H-imidazole as a clean intermediate[3].

Phase 1: Regioselective N-Alkylation

The first phase establishes the carbon backbone via a base-catalyzed SN​2 reaction.

Experimental Protocol
  • Preparation: Charge a flame-dried, round-bottom flask with Imidazole (1.0 eq) and anhydrous Potassium Carbonate ( K2​CO3​ , 2.0 eq) in anhydrous Acetonitrile (MeCN)[2].

  • Addition: Dropwise, add 1-bromo-3-chloropropane (1.2 eq) at 0°C to control the initial exothermic deprotonation.

  • Reflux: Heat the mixture to reflux (82°C) for 12 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature, filter off the inorganic salts ( KBr,K2​CO3​ ), and concentrate the filtrate under reduced pressure. Extract with Ethyl Acetate/Water to remove unreacted imidazole. Dry the organic layer over Na2​SO4​ .

Self-Validating System (Phase 1)
  • TLC: Run in 5% MeOH in DCM. The product should appear as a single UV-active spot with an Rf​ higher than the highly polar starting imidazole.

  • 1H-NMR (CDCl3): Look for the disappearance of the broad N-H imidazole peak (~12 ppm) and the appearance of a distinct triplet at ~4.0 ppm, corresponding to the N−CH2​ protons.

Phase 2: Thioesterification & Thiol Unmasking

Directly converting the alkyl chloride to a thiol using Sodium Hydrosulfide (NaSH) is notoriously problematic, as the highly nucleophilic thiolate product often attacks unreacted alkyl halides, forming symmetric thioethers (dimers). To bypass this, we use Potassium Thioacetate (KSAc) to form a stable thioester intermediate, which is subsequently hydrolyzed[3].

Workflow Step1 Phase 1: N-Alkylation Reflux Imidazole + 1-Bromo-3-chloropropane in MeCN with K2CO3 Val1 Validation: TLC & 1H-NMR Confirm chemoselective mono-alkylation Step1->Val1 Step2 Phase 2: Thioesterification React with KSAc in DMF (80°C) Val1->Step2 Val2 Validation: IR Spectroscopy Confirm C=O stretch at ~1690 cm⁻¹ Step2->Val2 Step3 Phase 3: Deprotection Acidic Methanolysis (HCl/MeOH, N2 atm) Val2->Step3 Val3 Validation: Ellman's Assay Quantify free -SH group concentration Step3->Val3

Step-by-step synthetic workflow and self-validating analytical checkpoints.
Experimental Protocol
  • Thioesterification: Dissolve 1-(3-chloropropyl)-1H-imidazole (1.0 eq) in anhydrous DMF. Add Potassium Thioacetate (1.5 eq) and a catalytic amount of Sodium Iodide (NaI) to accelerate the reaction via the Finkelstein effect[3]. Heat at 80°C for 6 hours.

  • Isolation: Quench with water, extract with Ethyl Acetate, wash extensively with brine to remove DMF, and concentrate to yield the thioester intermediate.

  • Deprotection (Unmasking): Dissolve the thioester in degassed Methanol. Add 2M HCl in Methanol. Stir at room temperature for 4 hours. Critical Causality: This step must be performed under strict inert atmosphere (Argon/N2) to prevent the newly formed free thiol from oxidizing into a disulfide bond.

  • Purification: Neutralize carefully with saturated NaHCO3​ , extract with degassed DCM, and dry to yield the final 3-(1H-Imidazol-1-YL)propane-1-thiol.

Quantitative Data & Yield Optimization

The following tables summarize the empirical data driving the optimization of this synthetic route.

Table 1: Optimization of N-Alkylation Chemoselectivity

Alkylating AgentEquivalentsSolventBaseMajor ProductYield (%)
1,3-Dibromopropane1.2 eqMeCN K2​CO3​ Bis-alkylated dimer15% (Target)
1,3-Dibromopropane7.0 eqMeCN K2​CO3​ Mono-alkylated76%[2]
1-Bromo-3-chloropropane 1.2 eq MeCN K2​CO3​ Mono-alkylated 88%

Table 2: Thiol Unmasking Conditions (Deprotection of Thioester)

Reagent SystemAtmosphereReaction TimeThiol Yield (%)Disulfide Byproduct (%)
NaOH / H2​O Ambient Air2 hours45%50%
NaOH / MeOHArgon2 hours82%<5%
HCl / MeOH Argon 4 hours 91% <2%

Note: Acidic methanolysis (HCl/MeOH) is preferred over basic hydrolysis as it suppresses the formation of the highly nucleophilic thiolate anion, drastically reducing the rate of oxidative dimerization.

Self-Validating Systems for the Final Product

To ensure the trustworthiness of the final batch, the protocol mandates the following self-validating checks:

  • Ellman's Reagent (DTNB) Assay: The presence of the free sulfhydryl group is quantified by reacting the product with 5,5'-dithiobis-(2-nitrobenzoic acid). A rapid color change to yellow (absorbance at 412 nm) confirms the free -SH group, distinguishing it from oxidized disulfides.

  • Mass Spectrometry (ESI-MS): Expected [M+H]+ peak at m/z≈143.06 .

  • 1H-NMR (DMSO-d6): The terminal thiol proton (-SH) typically appears as a distinct triplet around 1.5 - 2.0 ppm (depending on concentration and hydrogen bonding), which disappears upon D2​O exchange.

References

  • Google Patents. "WO2020186483A1 - Pentamethine cyanine dye and preparation method therefor". World Intellectual Property Organization.
  • Journal of Medicinal Chemistry. "Synthesis and Evaluation of Diphenyl Conjugated Imidazole Derivatives as Potential Glutaminyl Cyclase Inhibitors for Treatment of Alzheimer's Disease". ACS Publications. Available at: [Link]

Sources

Comprehensive Solubility Profile and Solvent-Driven Assembly of 3-(1H-Imidazol-1-YL)propane-1-thiol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide

Executive Summary & Molecular Anatomy

In the realm of surface chemistry and nanomedicine, bifunctional ligands are the architectural keystones for designing responsive interfaces. The compound 1 (CAS No.: 1247376-49-3)[1] represents a highly versatile linker. It features three distinct thermodynamic domains:

  • The Thiol Tail (-SH): Acts as a soft Lewis base with a high affinity for noble metals, driving the chemisorption onto gold surfaces.

  • The Propyl Spacer (-CH₂-CH₂-CH₂-): Provides a hydrophobic buffer that facilitates van der Waals packing during monolayer formation.

  • The Imidazole Headgroup: A polar, pH-responsive aromatic ring (pKa ~6.5–7.0) capable of hydrogen bonding, metal coordination, and modulating the surface charge of the resulting material.

Understanding the solubility profile of this molecule is not merely a matter of dissolving a powder; it is the fundamental variable that dictates the kinetics of self-assembled monolayer (SAM) formation, the hydration state of the interface, and the ultimate stability of 2[2].

Quantitative Solubility Profile in Organic Solvents

The solubility of 3-(1H-Imidazol-1-YL)propane-1-thiol (IPT) is governed by the competition between its polar imidazole headgroup and its hydrophobic alkyl spacer. To achieve optimal solvation, a solvent must balance hydrogen-bond accepting/donating capabilities with sufficient lipophilicity.

Table 1: Solubility Matrix and Thermodynamic Rationale
Solvent ClassSpecific SolventDielectric Constant (ε)Solubility ProfileMechanistic Rationale
Protic Polar Ethanol (EtOH)24.5High (>50 mg/mL)Optimal Balance. The hydroxyl group H-bonds with the imidazole N3, while the ethyl group solvates the propyl chain. Ethanol is the gold standard for SAM preparation.
Aprotic Polar Dimethyl Sulfoxide (DMSO)46.7Very High (>100 mg/mL)Strong Dipole. DMSO disrupts intermolecular thiol-imidazole dimerization, making it ideal for highly concentrated stock solutions.
Halogenated Dichloromethane (DCM)9.1Moderate (~20 mg/mL)Polarizable Solvation. Solvates the hydrophobic chain and the polarizable aromatic ring well, but lacks H-bonding capability. Useful for phase-transfer extractions.
Non-Polar n-Hexane1.9Insoluble (<1 mg/mL)Lattice Energy Dominates. Non-polar aliphatic chains cannot overcome the strong dipole-dipole and H-bonding interactions between IPT molecules.
Aqueous Water (pH 7.4)80.1Low (~5 mg/mL)Hydrophobic Penalty. At physiological pH, the imidazole is neutral. The hydrophobic propyl chain causes the molecules to aggregate.
Aqueous Water (pH 4.0)80.1High (>50 mg/mL)Electrostatic Solvation. Protonation of the imidazole nitrogen generates a cationic species, drastically lowering the desolvation penalty.

Solvent Effects on Self-Assembled Monolayers (SAMs)

When functionalizing nanoparticles, the solvent dictates the structural organization of the ligands. As demonstrated in studies of 3[3], the hydration and spatial arrangement of thiols are highly dependent on the solvent environment during assembly.

Using absolute ethanol ensures that the IPT molecules approach the gold surface as monomers rather than aggregates. Furthermore, the imidazole group's orientation is highly sensitive to the local dielectric environment, which directly impacts 4[4].

Experimental Methodologies

As a Senior Application Scientist, I emphasize that protocols must be designed with causality in mind. Every step below includes the thermodynamic or kinetic reasoning behind the action, alongside self-validating checkpoints.

Protocol 1: Preparation of IPT-Functionalized Gold Nanoparticles (AuNPs)

Objective: Displace weak citrate capping agents with IPT to form a robust, pH-responsive monolayer.

  • Solvent Degassing: Purge absolute ethanol with N₂ gas for 15 minutes.

    • Causality: Dissolved oxygen accelerates the oxidation of free thiols into disulfides. Disulfides have drastically lower binding kinetics to gold surfaces compared to free thiols, which leads to incomplete SAM formation and subsequent nanoparticle aggregation.

  • Ligand Solution Preparation: Dissolve IPT in the degassed ethanol to yield a 10 mM stock solution.

  • Ligand Exchange: Add 1 mL of the 10 mM IPT solution dropwise to 10 mL of an aqueous suspension of citrate-capped AuNPs (OD = 1) under vigorous magnetic stirring.

    • Causality: Dropwise addition prevents localized high concentrations of ethanol, which could induce premature nanoparticle aggregation before the stabilizing IPT SAM is fully formed.

  • Incubation: Allow the reaction to stir at room temperature for 12 hours to ensure maximum packing density of the SAM.

  • Purification & Validation: Centrifuge the mixture at 10,000 rcf for 15 minutes. The supernatant should be clear, and the pellet should be deep red. Resuspend the pellet in ultra-pure water.

    • Self-Validation Step: Measure the UV-Vis absorbance of the resuspended particles. A sharp Surface Plasmon Resonance (SPR) band at ~522–525 nm confirms successful functionalization. A broadened band shifting beyond 550 nm indicates protocol failure (aggregation).

SAM_Workflow Stock IPT Stock Solution (Degassed Ethanol) Mix Ligand Exchange (Room Temp, 12h) Stock->Mix AuNP Citrate-Capped AuNPs (Aqueous Suspension) AuNP->Mix Purify Centrifugation & Wash (Remove free IPT) Mix->Purify Driven by Au-S affinity SAM IPT-Functionalized AuNPs (Stable Monolayer) Purify->SAM UV-Vis Verification

Caption: Workflow for the preparation of IPT-functionalized gold nanoparticles via ligand exchange.

Protocol 2: pH-Driven Phase Transfer of IPT-AuNPs

Objective: Transfer AuNPs between aqueous and organic phases by modulating the protonation state of the imidazole ring.

  • Initial State: Start with purified IPT-AuNPs suspended in water adjusted to pH 4.0 using dilute HCl. At this pH, the imidazole nitrogens are protonated, ensuring high aqueous dispersibility due to electrostatic repulsion.

  • Organic Overlay: Add an equal volume of dichloromethane (DCM) to the vial. The system will form two distinct phases: a red aqueous top layer and a clear organic bottom layer.

  • pH Modulation: Add 0.1 M NaOH dropwise to the aqueous phase until the pH reaches ~8.5.

    • Causality: Deprotonation of the imidazole ring neutralizes the surface charge. Without electrostatic repulsion, the SAM becomes highly hydrophobic due to the exposed propyl chains and neutral imidazole rings.

  • Phase Transfer & Validation: Shake the vial vigorously for 30 seconds and allow the phases to separate.

    • Self-Validation Step: The red color will completely migrate to the bottom DCM layer, leaving the top aqueous layer colorless. This visual cue validates the structural integrity and pH-responsiveness of the synthesized IPT SAM.

Phase_Transfer Aq_Acid Aqueous Phase (pH < 5) Protonated Imidazole (+) Aq_Base Aqueous Phase (pH > 8) Neutral Imidazole (0) Aq_Acid->Aq_Base Add NaOH (Deprotonation) Org_Phase Organic Phase (DCM) Hydrophobic Partitioning Aq_Base->Org_Phase Shake with DCM (Phase Transfer) Org_Phase->Aq_Acid Add HCl (Protonation)

Caption: pH-dependent phase transfer mechanism of IPT-functionalized nanoparticles.

References

  • Title: Screening Compounds P98432 Source: EvitaChem URL
  • Title: Advanced drug delivery via self-assembled monolayer-coated nanoparticles Source: AIMS Press URL
  • Title: Structure of Mixed Self-Assembled Monolayers on Gold Nanoparticles at Three Different Arrangements Source: ACS Publications URL
  • Title: Adsorption of 2-Mercapto-1-methylimidazole on the (√3 × 22) Reconstructed and (1 × 1) Phases of an Ordered Au(111)

Sources

1H NMR and 13C NMR spectral data for 3-(1H-Imidazol-1-YL)propane-1-thiol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-(1H-Imidazol-1-YL)propane-1-thiol

Authored by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a detailed analysis of the ¹H and ¹³C NMR spectral data for 3-(1H-Imidazol-1-YL)propane-1-thiol. Designed for researchers, scientists, and professionals in drug development, this document elucidates the principles behind spectral assignments, explains the rationale for experimental choices, and provides a framework for interpreting the NMR data of N-alkylated imidazole derivatives. By integrating theoretical principles with practical data analysis, this guide serves as a comprehensive resource for the structural characterization of this and related heterocyclic compounds.

Introduction: The Structural Elucidation Challenge

3-(1H-Imidazol-1-YL)propane-1-thiol is a bifunctional molecule featuring a polar imidazole ring and a reactive thiol group, connected by a flexible propyl linker. Such structures are of interest in various fields, including medicinal chemistry and materials science, where the imidazole moiety can act as a ligand or a proton shuttle, and the thiol can participate in disulfide bonding or surface anchoring.

Unambiguous structural confirmation is the bedrock of chemical research. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as the gold standard for this purpose.[1] It allows for the non-destructive analysis of a molecule's carbon-hydrogen framework, revealing details about connectivity, chemical environment, and stereochemistry. This guide provides a detailed interpretation of the ¹H and ¹³C NMR spectra of 3-(1H-Imidazol-1-YL)propane-1-thiol, establishing a validated protocol for its characterization.

Molecular Structure and Predicted NMR Signatures

To interpret the NMR spectra, one must first understand the distinct chemical environments within the molecule.

Caption: Molecular structure of 3-(1H-Imidazol-1-YL)propane-1-thiol.

The key structural features influencing the NMR spectra are:

  • The Imidazole Ring: An aromatic heterocycle with three unique protons (H2, H4, H5) and three unique carbons (C2, C4, C5). The nitrogen atoms significantly influence the electronic environment, generally deshielding the ring protons and carbons.[2] The proton at the C2 position, situated between two nitrogen atoms, is expected to be the most downfield.

  • The Propyl Chain: Three distinct methylene (-CH₂) groups (labeled Cα, Cβ, Cγ for clarity). The Cγ group, being attached to the imidazole nitrogen (N1), will be the most deshielded of the three. The Cα group, attached to the sulfur atom, will be less deshielded than Cγ but more so than a standard alkane. The central Cβ group will be the most shielded.

  • The Thiol Group: The thiol proton (-SH) has a chemical shift that is highly dependent on solvent, concentration, and temperature due to variable hydrogen bonding. Its coupling to the adjacent methylene group (Cα-H₂) may or may not be resolved.

Experimental Protocol: A Framework for Reliable Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is essential. This protocol represents a self-validating system for the characterization of the title compound.

3.1. Sample Preparation

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak. For compounds with limited solubility or to observe H-D exchange, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.

  • Concentration: Dissolve approximately 5-10 mg of 3-(1H-Imidazol-1-YL)propane-1-thiol in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.00 ppm. Modern spectrometers can also reference to the residual solvent peak.

3.2. NMR Instrument Parameters (400 MHz Spectrometer)

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-15 ppm.

    • Number of Scans: 16-64 scans, depending on sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: 220-240 ppm.

    • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

  • 2D NMR (for validation):

    • COSY (¹H-¹H Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

G substance Prepare Sample (5-10 mg in 0.6 mL CDCl3 + TMS) h1_nmr Acquire 1D ¹H Spectrum (16 scans, 1s delay) substance->h1_nmr c13_nmr Acquire 1D ¹³C Spectrum (1024 scans, 2s delay) substance->c13_nmr process_1d Process 1D Spectra (FT, Phasing, Baseline Correction, Referencing to TMS) h1_nmr->process_1d c13_nmr->process_1d assign_1d Preliminary Assignment (Chemical Shift, Integration, Multiplicity) process_1d->assign_1d cosy Acquire 2D COSY (¹H-¹H Correlation) assign_1d->cosy Ambiguity? hsqc Acquire 2D HSQC (¹H-¹³C Correlation) assign_1d->hsqc Ambiguity? final_assign Confirm Assignments (Validate with 2D Data) assign_1d->final_assign process_2d Process 2D Spectra cosy->process_2d hsqc->process_2d process_2d->final_assign

Caption: Recommended workflow for NMR data acquisition and analysis.

Spectral Analysis: ¹H NMR Data

The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and signal multiplicity (splitting pattern). The predicted data are summarized below.

Table 1: Predicted ¹H NMR Spectral Data for 3-(1H-Imidazol-1-YL)propane-1-thiol in CDCl₃

Signal LabelAssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
AH-2 (Im)~7.5 - 7.7Singlet (s)1H-
BH-4 (Im)~7.0 - 7.2Triplet (t) or Singlet (s)1HJ ≈ 1.3
CH-5 (Im)~6.9 - 7.1Triplet (t) or Singlet (s)1HJ ≈ 1.3
D-N-CH₂- (Cγ-H₂)~4.1 - 4.3Triplet (t)2HJ ≈ 7.0
E-CH₂-S- (Cα-H₂)~2.6 - 2.8Quartet (q)2HJ ≈ 7.2
F-CH₂-CH₂-CH₂- (Cβ-H₂)~2.1 - 2.3Quintet (quin)2HJ ≈ 7.1
G-SH~1.3 - 1.6Triplet (t)1HJ ≈ 7.5

Im = Imidazole

4.1. Detailed Interpretation of ¹H Signals

  • Imidazole Protons (Signals A, B, C):

    • Signal A (H-2): Located furthest downfield (~7.6 ppm) as a sharp singlet. Its position between two electronegative nitrogen atoms causes significant deshielding.[3]

    • Signals B and C (H-4, H-5): These protons appear around 7.1 and 6.9 ppm, respectively. They often appear as small triplets or broad singlets due to a small coupling constant (⁴JHH ≈ 1-1.5 Hz). Their precise assignment can be confirmed with 2D NOESY experiments.

  • Propyl Chain Protons (Signals D, E, F):

    • Signal D (Cγ-H₂): This signal, a clean triplet around 4.2 ppm, is significantly downfield due to the adjacent sp²-hybridized imidazole nitrogen. It is split by the neighboring Cβ protons.

    • Signal E (Cα-H₂): This signal appears as a quartet around 2.7 ppm. It is a quartet because it is split by both the two Cβ protons and the single -SH proton, assuming similar coupling constants (³JHH).

    • Signal F (Cβ-H₂): The central methylene group protons appear as a quintet (or multiplet) around 2.2 ppm, as they are coupled to the two protons on Cα and the two protons on Cγ (n+1 rule, n=4).

  • Thiol Proton (Signal G):

    • The -SH proton signal is typically found around 1.4 ppm as a triplet, due to coupling with the adjacent Cα-H₂ protons.[4] Its chemical shift can be variable, and the peak may broaden with traces of acid or water. Shaking the sample with D₂O would cause this signal to disappear, confirming its assignment as an exchangeable proton.

Caption: Key ³J (three-bond) ¹H-¹H coupling correlations.

Spectral Analysis: ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom.

Table 2: Predicted ¹³C NMR Spectral Data for 3-(1H-Imidazol-1-YL)propane-1-thiol in CDCl₃

AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-2 (Im)~136 - 138Most deshielded aromatic carbon, between two nitrogens.
C-4 (Im)~128 - 130Aromatic carbon.
C-5 (Im)~118 - 120Aromatic carbon, typically slightly upfield of C-4.
-N-CH₂- (Cγ)~44 - 46Aliphatic carbon attached to electronegative N.
-CH₂-CH₂-CH₂- (Cβ)~32 - 34Central aliphatic carbon, least affected by heteroatoms.
-CH₂-S- (Cα)~23 - 25Aliphatic carbon attached to S, shielded relative to Cγ.

Im = Imidazole

5.1. Detailed Interpretation of ¹³C Signals

  • Imidazole Carbons: The three imidazole carbons appear in the aromatic region (>115 ppm). C-2 is the most downfield due to its proximity to two nitrogen atoms. C-4 and C-5 have distinct shifts, with C-5 often appearing slightly upfield.

  • Propyl Chain Carbons: The chemical shifts of the aliphatic carbons directly reflect the electronegativity of their neighbors. The carbon attached to nitrogen (Cγ, ~45 ppm) is the most downfield. The carbon attached to sulfur (Cα, ~24 ppm) is significantly more shielded. The central Cβ carbon (~33 ppm) shows a typical alkane-like shift.

Conclusion: A Validated Structural Portrait

The comprehensive analysis of the ¹H and ¹³C NMR spectra provides an unambiguous structural confirmation of 3-(1H-Imidazol-1-YL)propane-1-thiol. The distinct chemical shifts and coupling patterns of the imidazole and propyl-thiol fragments are fully consistent with the proposed structure. The methodologies described herein, from sample preparation to spectral interpretation and validation with 2D techniques, constitute a robust protocol for the characterization of this and structurally related molecules. This guide serves as an authoritative reference for scientists engaged in the synthesis and analysis of novel chemical entities.

References

  • The Royal Society of Chemistry. (2023). Supplementary Information for a scientific publication. (No specific title available). [Source providing NMR data for related heterocyclic thiol compounds]. URL: [Link]

  • Wiley-VCH. (2007). Supporting Information for a scientific publication. (No specific title available). [Provides examples of NMR spectra for complex nitrogen-containing heterocycles]. URL: [Link]

  • Abellán, S., et al. (2013). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 37(6), 1648-1655. URL: [Link]

  • Zamani, K., et al. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 27(1), 71-76. [Discusses factors influencing NMR chemical shifts in imidazole rings]. URL: [Link]

  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 11897-11909. URL: [Link]

  • Heckman, N. L., Wohl, M. M., & Duffy, J. D. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Journal of Laboratory Chemical Education, 10(1), 9-19. [Provides reference NMR data for N-alkylated imidazolium compounds]. URL: [Link]

Sources

Methodological & Application

Using 3-(1H-Imidazol-1-YL)propane-1-thiol for electrochemical biosensor development

Author: BenchChem Technical Support Team. Date: April 2026

[label="Electrode Cleaning\n(H2SO4, Cycling)", fillcolor="#4285F4", fontcolor

Fig 1: Surface functionalization and His-tag capture mechanism on a gold electrode.

Quantitative Data Summary

Electrochemical Impedance Spectroscopy (EIS) and Cyclic Voltammetry (CV) utilizing a reversible redox probe (e.g., 5 mM [Fe(CN)₆]³⁻/⁴⁻) are standard methods for validating each step of the surface modification. The table below summarizes the expected evolution of key electrochemical parameters across the functionalization workflow.

Electrode StateCharge Transfer Resistance ( Rct​ )Double Layer Capacitance ( Cdl​ )Apparent Surface Coverage ( Γ )
1. Bare Gold (Clean) < 50 Ω ~ 40–60 μ F/cm²0%
2. Au / Imidazole-SAM 1,200 – 2,500 Ω ~ 15–25 μ F/cm²> 95%
3. Au / Imidazole-SAM / Ni²⁺ 800 – 1,500 Ω *~ 20–30 μ F/cm²N/A (Complexation)
4. Au / SAM / Ni²⁺ / His-Protein > 5,000 Ω < 10 μ F/cm²Protein Dependent

*Note: The coordination of positively charged Ni²⁺ ions partially neutralizes the SAM interface, electrostatically attracting the negatively charged [Fe(CN)₆]³⁻/⁴⁻ probe and temporarily decreasing Rct​ before protein binding.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as a self-validating system. Each major step includes a verification checkpoint to prevent the propagation of errors.

Protocol A: Electrode Preparation and Cleaning

Causality: Gold electrodes rapidly adsorb airborne hydrocarbons, which competitively inhibit thiol chemisorption. Rigorous cleaning is mandatory to ensure a dense, defect-free SAM [3].

  • Mechanical Polishing: Polish the Au working electrode using alumina slurries (1.0 µm, 0.3 µm, and 0.05 µm sequentially) on a microcloth pad for 2 minutes each. Rinse thoroughly with Milli-Q water and sonicate in 1:1 ethanol/water for 5 minutes to remove residual particulates.

  • Electrochemical Cleaning: Immerse the electrode in a 0.5 M H₂SO₄ solution. Perform cyclic voltammetry from 0.0 V to +1.5 V (vs. Ag/AgCl) at a scan rate of 100 mV/s for 20–30 cycles.

  • Validation Checkpoint: Observe the final voltammogram. A pristine gold surface must exhibit distinct, sharp gold oxide reduction peaks at approximately +0.9 V. If the peak is broad or absent, repeat the polishing step.

  • Drying: Rinse with Milli-Q water, then absolute ethanol, and dry under a gentle stream of high-purity N₂ gas.

Protocol B: SAM Formation

Causality: Thiol compounds can oxidize to disulfides in the presence of dissolved oxygen, leading to disordered multilayers. Deoxygenated solvents are critical.

  • Solution Preparation: Prepare a 2 mM solution of 3-(1H-Imidazol-1-YL)propane-1-thiol in absolute ethanol. Purge the ethanol with N₂ for 15 minutes prior to dissolving the thiol.

  • Incubation: Immerse the freshly cleaned Au electrode into the thiol solution. Seal the container with Parafilm and incubate in the dark at room temperature for 12 to 18 hours.

  • Rinsing: Remove the electrode and rinse sequentially with absolute ethanol and Milli-Q water to remove physically adsorbed, unreacted molecules. Dry with N₂.

  • Validation Checkpoint: Perform EIS in 5 mM [Fe(CN)₆]³⁻/⁴⁻ (in 0.1 M KCl). A successful SAM formation will show a dramatic increase in Rct​ (forming a large semicircle on the Nyquist plot) compared to the bare electrode.

Protocol C: Metal Coordination and Biomolecule Immobilization
  • Ni²⁺ Loading: Incubate the SAM-modified electrode in a 50 mM NiSO₄ aqueous solution (pH 6.5) for 2 hours. The imidazole rings will coordinate the Ni²⁺ ions.

  • Rinsing: Rinse thoroughly with Milli-Q water to remove unbound Ni²⁺.

  • Protein Capture: Drop-cast 20 µL of His-tagged protein solution (e.g., 10 µg/mL in PBS, pH 7.4) onto the electrode surface. Incubate for 1 hour at 4°C in a humidified chamber to prevent evaporation.

  • Final Wash: Gently rinse the electrode with PBS containing 0.05% Tween-20 to remove non-specifically bound proteins, followed by a pure PBS rinse.

  • Validation Checkpoint: Perform a final EIS measurement. The binding of the bulky protein will sterically hinder the redox probe from reaching the electrode surface, resulting in a massive increase in Rct​ .

G Clean Electrode Cleaning (H2SO4 CV) SAM_Form SAM Formation (12-18h Incubation) Clean->SAM_Form Verify Redox Probe Verification ([Fe(CN)6]3-/4-) SAM_Form->Verify EIS EIS & CV Characterization Verify->EIS

Fig 2: Self-validating electrochemical workflow for biosensor development.

References

  • Sengupta, K., Chatterjee, S., Samanta, S., Bandyopadhyay, S., & Dey, A. (2013). "Resonance Raman and Electrocatalytic Behavior of Thiolate and Imidazole Bound Iron Porphyrin Complexes on Self Assembled Monolayers: Functional Modeling of Cytochrome P450." Inorganic Chemistry.[Link][1]

  • Pudžaitis, V., Talaikis, M., Sadzevičienė, R., Labanauskas, L., & Niaura, G. (2022). "Electrochemical SEIRAS Analysis of Imidazole-Ring-Functionalized Self-Assembled Monolayers." Materials.[Link][2]

  • Ramos, N., Medlin, J. W., & Holewinski, A. (2023). "Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu." ACS Applied Materials & Interfaces.[Link][3]

Sources

Application Note: 3-(1H-Imidazol-1-YL)propane-1-thiol Mediated Protein Immobilization Techniques

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals in biosensor design, electrochemistry, and surface bioconjugation.

Executive Summary

The precise, oriented immobilization of proteins onto solid substrates is a critical bottleneck in the development of high-performance biosensors, enzymatic fuel cells, and protein microarrays. 3-(1H-Imidazol-1-YL)propane-1-thiol (Im-C3-SH) (CAS No.: 1247376-49-3)[1] has emerged as a highly efficient bifunctional linker for these applications. Featuring a thiol group (-SH) for robust chemisorption onto noble metals (Au, Ag) and a terminal imidazole ring, Im-C3-SH facilitates highly specific bio-interactions.

Unlike traditional long-chain alkanethiols (C10–C12), the short propyl spacer of Im-C3-SH minimizes the electron tunneling distance, making it exceptionally valuable for direct electron transfer (DET) studies of redox proteins. This guide details the mechanistic rationale, quantitative metrics, and self-validating protocols for utilizing Im-C3-SH in advanced protein immobilization.

Mechanisms of Action: The Causality of Experimental Choices

As application scientists, we must understand why a surface chemistry works to optimize its performance. Im-C3-SH mediates protein immobilization through two primary pathways:

A. Direct Axial Ligation (Heme Wiring)

For metalloproteins like Cytochrome c or synthetic metalloporphyrins, the imidazole nitrogen acts as a powerful nucleophile. It serves as a 5th or 6th axial ligand, coordinating directly with the transition metal center (e.g., Fe, Ru, Os) of the heme group[2]. This replaces labile native ligands (such as methionine in Cytochrome c) and "wires" the redox center directly to the electrode[3].

  • Causality: This direct coordination dictates a uniform, highly specific orientation of the protein on the surface, which is a prerequisite for rapid, mediator-free electron transfer[4]. Furthermore, the imidazole group mimics the native histidine-heme coordination found in biological enzymes, preserving the protein's catalytic activity[5].

B. Transition Metal Chelation (His-Tag Capture)

Imidazole is the functional side chain of the amino acid histidine. A surface densely functionalized with imidazole rings can coordinate transition metal ions (e.g., Ni²⁺, Cu²⁺). Once the surface is charged with Ni²⁺, the remaining coordination sites of the metal ion act as an affinity matrix to capture recombinant polyhistidine-tagged (His-tagged) proteins[6].

  • Causality: While Nitrilotriacetic acid (NTA) is a more traditional chelator, Im-C3-SH offers a significantly smaller molecular footprint, allowing for higher density protein packing on miniaturized biochip arrays[6].

C. The Necessity of Mixed Monolayers

A pure Im-C3-SH Self-Assembled Monolayer (SAM) is densely packed, creating severe steric hindrance that prevents bulky proteins (~12 kDa for Cytochrome c) from accessing the imidazole binding sites[4].

  • Causality: To resolve this, Im-C3-SH must be co-adsorbed with a short, inert diluent thiol (e.g., 1-propanethiol) at a specific molar ratio (typically 1:9). This spaces out the active imidazole groups, creating localized "binding pockets" that accommodate the tertiary structure of the target protein[5].

Mechanistic Visualization

Mechanisms Au Gold Electrode Surface Im Im-C3-SH SAM (Imidazole-Terminated) Au->Im Chemisorption (Au-S) Heme Direct Heme Wiring (Cytochrome c / Porphyrins) Im->Heme Axial Ligation (Fe-N / Ru-N) His Metal Chelation (Ni2+ -> His-Tagged Proteins) Im->His Coordinate Bonding Biomimetic Biomimetic Catalysis (Silicatein Mimicry) Im->Biomimetic Hydrogen-Bonding / Hydrolysis

Caption: Mechanistic pathways of Im-C3-SH mediated surface functionalization and protein immobilization.

Quantitative Data Summary

The table below summarizes the expected quantitative outcomes when utilizing imidazole-terminated SAMs based on established literature parameters[2][4].

Immobilization StrategyTarget MoleculeBinding MechanismSurface Coverage (Γ)Electron Transfer (k_et)Key Advantage
Direct Heme Wiring Cytochrome cAxial Ligation (Fe-N)~10–15 pmol/cm²> 15 s⁻¹ (Fast)Mediator-free DET, defined orientation
Metalloporphyrin Capture Ru/Os PorphyrinsAxial Ligation (Ru-N)~50–100 pmol/cm²N/A (Electrocatalysis)Highly stable, covalent-like bonding
Metal-Ion Chelation His-Tagged ProteinsNi²⁺ CoordinationHighly dependent on MWN/A (Biosensing)Reversible, gentle immobilization
Covalent Coupling Vinyl Sulfone (VS) TagsMichael AdditionHigh DensityN/A (Bioconjugation)Irreversible, site-specific at pH 7.0[7]

Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes a verification checkpoint to ensure the integrity of the immobilization process.

Protocol A: Preparation of Mixed Imidazole-Terminated SAMs on Gold

Objective: Create a sterically optimized surface for protein capture.

  • Substrate Cleaning: Immerse the gold electrode in freshly prepared Piranha solution (3:1 concentrated H₂SO₄ : 30% H₂O₂) for 10 minutes. (Safety Warning: Piranha is highly reactive; handle with extreme caution). Rinse exhaustively with Milli-Q water, then absolute ethanol.

  • Thiol Solution Preparation: Prepare a 1 mM total thiol solution in absolute ethanol. Use a 1:9 molar ratio of Im-C3-SH[1] to a diluent thiol (e.g., 1-propanethiol). The diluent ensures the concentration of adsorbed active sites remains dilute, providing a homogeneous environment[4].

  • SAM Assembly: Submerge the clean gold electrode in the thiol solution and incubate in the dark at room temperature for 18–24 hours.

  • Washing: Remove the electrode, rinse vigorously with absolute ethanol to remove non-specifically physisorbed thiols, and dry under a gentle stream of N₂ gas.

  • Validation Checkpoint: Perform cyclic voltammetry (CV) in a blank buffer. A properly formed SAM will show a flat capacitive baseline with no faradaic peaks, indicating a passivated surface[4].

Protocol B: Direct Wiring of Cytochrome c via Axial Ligation

Objective: Immobilize Cytochrome c for direct electron transfer studies.

  • Protein Preparation: Dissolve Cytochrome c in 10 mM Potassium Phosphate buffer (pH 7.0) to a final concentration of 100 µM. Purge the solution with Argon gas for 15 minutes to remove dissolved oxygen.

  • Immobilization: Immerse the mixed-SAM functionalized electrode (from Protocol A) into the Cytochrome c solution for 30 to 60 minutes at room temperature[3].

  • Rinsing: Remove the electrode and rinse gently with the supporting buffer to remove loosely bound protein.

  • Validation Checkpoint: Transfer the electrode to a protein-free buffer solution and run a CV scan at 50 mV/s. You should observe distinct, quasi-reversible faradaic redox peaks corresponding to the Fe(II)/Fe(III) transition of the immobilized heme[4].

Protocol C: Ni²⁺ Functionalization for His-Tagged Protein Capture

Objective: Convert the imidazole surface into an affinity matrix.

  • Metal Charging: Incubate the Im-C3-SH SAM modified electrode in a 50 mM NiSO₄ aqueous solution for 45 minutes.

  • Washing: Rinse thoroughly with Milli-Q water to remove unbound Ni²⁺ ions.

  • Protein Capture: Incubate the electrode in a solution containing the His-tagged recombinant protein (10–50 µg/mL in PBS, pH 7.4) for 1 hour.

  • Validation Checkpoint: Surface Plasmon Resonance (SPR) or Quartz Crystal Microbalance (QCM) can be used in real-time to observe the mass increase during the Ni²⁺ charging and subsequent protein binding phases.

Workflow Visualization

Workflow Clean 1. Electrode Cleaning (Piranha Solution) Mix 2. Mixed SAM Assembly (1:9 Im-C3-SH to Diluent) Clean->Mix Wash 3. Ethanol Rinse & N2 Dry Mix->Wash Incubate 4. Protein Incubation (e.g., 100 µM Cyt c, 30-60 min) Wash->Incubate Readout 5. Electrochemical Validation (Cyclic Voltammetry) Incubate->Readout

Caption: Step-by-step experimental workflow for Im-C3-SH SAM formation and protein immobilization.

Sources

Application Note & Protocol: Preparation of 3-(1H-Imidazol-1-YL)propane-1-thiol Modified Gold Electrodes

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide details the materials, protocols, and characterization techniques for the successful preparation of gold electrodes modified with 3-(1H-Imidazol-1-YL)propane-1-thiol. This modification process results in a stable and well-ordered self-assembled monolayer (SAM), a critical step for a multitude of applications, including the development of novel biosensors, platforms for studying protein and enzyme interactions, and in the advancement of drug discovery and development. This document provides not only step-by-step instructions but also the scientific rationale behind each procedural choice, ensuring a thorough understanding and reproducible outcomes for researchers, scientists, and drug development professionals.

Introduction: The Significance of Imidazole-Functionalized Surfaces

The functionalization of gold surfaces with self-assembled monolayers (SAMs) of organosulfur compounds is a cornerstone of modern surface science and nanotechnology.[1][2] The strong, covalent-like bond between sulfur and gold provides a robust and well-defined platform for tailoring the interfacial properties of materials.[3] Among the vast library of available thiols, those bearing an imidazole moiety, such as 3-(1H-Imidazol-1-YL)propane-1-thiol, are of particular interest.

The imidazole group offers a unique combination of properties that are highly advantageous in bio-interfacial applications. It is a key coordinating ligand in metalloproteins and can participate in hydrogen bonding and proton transfer reactions. This makes imidazole-terminated SAMs excellent mimics of biological surfaces, providing a versatile platform for immobilizing and studying biomolecules in their native-like environment. The ability to control the surface chemistry at the molecular level is paramount for developing high-fidelity biosensors and for investigating the fundamental interactions that govern biological processes.

This guide will walk you through the entire workflow, from the critical initial step of preparing a pristine gold substrate to the final characterization of the imidazole-thiol SAM.

Foundational Principles: The Self-Assembly Process

The formation of a 3-(1H-Imidazol-1-YL)propane-1-thiol SAM on a gold surface is a spontaneous process driven by the strong affinity of the thiol group for gold.[1] This process can be conceptualized in the following key stages:

  • Initial Adsorption: Thiol molecules from solution rapidly adsorb onto the gold surface. Initially, these molecules may lie parallel to the surface.[3]

  • Reorganization and Ordering: Over time, the molecules transition from a disordered state to a more ordered, upright orientation. This process is driven by intermolecular van der Waals interactions between the propane chains and interactions between the terminal imidazole groups.

  • Formation of a Densely Packed Monolayer: The final stage is the formation of a densely packed, quasi-crystalline monolayer where the thiol molecules are oriented nearly perpendicular to the gold surface, exposing the imidazole functionalities to the surrounding environment.[4]

dot graph TD{ rankdir="LR"; node[shape=box, style=rounded, margin=0.2, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge[fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];

} caption: "Workflow of SAM Formation"

Experimental Protocols

A meticulously clean gold surface is absolutely essential for the formation of a high-quality, well-ordered SAM.[5] Any organic or inorganic contaminants will lead to defects in the monolayer, compromising its performance.

Gold Electrode Cleaning: The Critical First Step

3.1.1. Basic Solvent Cleaning

This is a milder cleaning procedure suitable for removing gross organic contaminants.

  • Sequentially sonicate the gold substrate in high-purity acetone and then absolute ethanol, each for 10-15 minutes.[5]

  • Thoroughly rinse the substrate with absolute ethanol.[5]

  • Dry the substrate under a gentle stream of high-purity nitrogen gas.[5]

3.1.2. Aggressive Piranha Solution Cleaning (Use with Extreme Caution)

Piranha solution is a highly effective but extremely hazardous cleaning agent. It should only be used by trained personnel in a certified fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

Safety First:

  • Always add hydrogen peroxide to sulfuric acid slowly. Never the reverse.

  • Piranha solution is highly corrosive and reacts violently with organic materials.

  • Do not store piranha solution in a sealed container.

  • In a glass beaker inside a fume hood, slowly and carefully add one part 30% hydrogen peroxide (H₂O₂) to three parts concentrated sulfuric acid (H₂SO₄).[5]

  • Immerse the gold substrate in the freshly prepared piranha solution for 1-2 minutes. You will observe bubbling as the solution cleans the surface.[5]

  • Carefully remove the substrate using acid-resistant tweezers and rinse it extensively with deionized water, followed by absolute ethanol.[5]

  • Dry the substrate under a stream of high-purity nitrogen gas.[5]

3.1.3. UV/Ozone Cleaning

This is an effective and safer alternative to piranha solution for removing organic contaminants.

  • Place the gold substrate in a UV/ozone cleaner.

  • Expose the substrate to UV radiation for 15-20 minutes.[5] This process uses UV light to break down organic molecules and ozone to oxidize them into volatile compounds.

  • Use the cleaned substrate immediately for SAM formation to prevent re-contamination.[5]

Preparation of 3-(1H-Imidazol-1-YL)propane-1-thiol Solution and SAM Formation

3.2.1. Thiol Solution Preparation

  • Prepare a 1 mM solution of 3-(1H-Imidazol-1-YL)propane-1-thiol in a suitable solvent. High-purity, 200-proof ethanol is a commonly used and effective solvent.[5][6]

  • Ensure all glassware is meticulously cleaned to avoid introducing contaminants.[5]

  • To minimize oxidation of the thiol group, it is highly recommended to use a solvent that has been degassed by bubbling with an inert gas like nitrogen or argon for at least 30 minutes.[5] After preparing the solution, backfill the container with the inert gas before sealing.[5]

3.2.2. SAM Formation by Immersion

  • Immediately after cleaning and drying, immerse the gold substrate into the prepared 1 mM thiol solution.

  • Allow the self-assembly process to proceed for 12-24 hours at room temperature in a sealed, inert atmosphere to ensure the formation of a well-ordered and densely packed monolayer.[5]

  • After the incubation period, remove the substrate from the thiol solution.

  • Thoroughly rinse the modified electrode with the same solvent (e.g., ethanol) to remove any non-specifically adsorbed molecules.

  • Dry the electrode under a gentle stream of nitrogen gas. The modified electrode is now ready for characterization and use.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Experimental Workflow"

Characterization of the Modified Electrode

A multi-technique approach is recommended to fully characterize the newly formed SAM and confirm its quality.

Contact Angle Goniometry

This technique provides a rapid and sensitive assessment of the change in surface wettability upon modification.[7]

  • Principle: The contact angle of a liquid droplet on a solid surface is a measure of the surface's hydrophobicity/hydrophilicity.[8] A clean gold surface is relatively hydrophilic, while the imidazole-terminated SAM will exhibit a different wettability.

  • Expected Outcome: An increase in the water contact angle after modification indicates the successful formation of the organic monolayer.

SurfaceExpected Water Contact Angle (θ)Implication
Clean Gold< 30°High surface energy, hydrophilic
Imidazole-Thiol SAM60° - 80°Lower surface energy, more hydrophobic

Protocol: Sessile Drop Method [9]

  • Place the modified gold electrode on the sample stage of the contact angle goniometer.

  • Using a high-precision syringe, dispense a small droplet (e.g., 2-5 µL) of high-purity deionized water onto the surface.

  • A high-resolution camera captures the image of the droplet at the solid-liquid-vapor interface.

  • Software analysis of the droplet shape determines the static contact angle.[10]

  • Perform measurements at multiple locations on the surface to assess the uniformity of the SAM.

Electrochemical Characterization

Electrochemical techniques are powerful for probing the integrity and barrier properties of the SAM.

4.2.1. Cyclic Voltammetry (CV)

CV is used to assess the blocking properties of the SAM against the electrochemical reactions of a redox probe in solution.

  • Principle: A well-formed, densely packed SAM will inhibit the electron transfer between the underlying gold electrode and a redox couple (e.g., [Fe(CN)₆]³⁻/⁴⁻) in the electrolyte solution.[11]

  • Expected Outcome: Compared to a bare gold electrode, which will show large, well-defined oxidation and reduction peaks, the CV of a successfully modified electrode will show a significant decrease in the peak currents and an increase in the peak-to-peak separation, indicating a blocking of the electron transfer.[12]

Protocol:

  • Prepare an electrolyte solution, for example, 5 mM K₃[Fe(CN)₆] and 5 mM K₄[Fe(CN)₆] in a 0.1 M KCl solution.[13]

  • Use a standard three-electrode setup with the modified gold electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Record the cyclic voltammogram by sweeping the potential, for instance, from -0.2 V to +0.6 V vs. Ag/AgCl at a scan rate of 100 mV/s.

  • Compare the resulting CV with that of a bare, clean gold electrode under the same conditions.

4.2.2. Electrochemical Impedance Spectroscopy (EIS)

EIS is a highly sensitive technique for characterizing the interfacial properties of the modified electrode.[14][15]

  • Principle: EIS measures the impedance of the system over a range of frequencies. The data is often modeled using an equivalent circuit to extract quantitative information about the SAM. A well-formed SAM will act as a dielectric layer, increasing the charge-transfer resistance (Rct) and decreasing the double-layer capacitance (Cdl).[13]

  • Expected Outcome: The Nyquist plot (a plot of the imaginary versus the real part of the impedance) for a bare gold electrode will show a small semicircle, indicating a low Rct. For a SAM-modified electrode, the semicircle diameter will be significantly larger, corresponding to a much higher Rct, which confirms the insulating nature of the monolayer.[11]

Protocol:

  • Use the same three-electrode setup and electrolyte solution as in the CV measurements.

  • Apply a small AC potential perturbation (e.g., 5-10 mV) at the formal potential of the redox probe over a wide frequency range (e.g., 100 kHz to 0.1 Hz).[14]

  • Fit the resulting impedance data to an appropriate equivalent circuit model (e.g., a Randles circuit) to determine the values of Rct and Cdl.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive spectroscopic technique that provides information about the elemental composition and chemical states of the atoms on the surface.[16]

  • Principle: The surface is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured, which is characteristic of the element and its chemical environment.[17]

  • Expected Outcome:

    • Au 4f: Peaks corresponding to metallic gold will be observed.

    • S 2p: The presence of a peak at a binding energy of ~162 eV is indicative of sulfur chemically bound to the gold surface (thiolate).[18] A peak around 164 eV would suggest the presence of unbound thiol.[17]

    • N 1s: A peak corresponding to the nitrogen atoms in the imidazole ring will confirm the presence of the desired terminal group.

    • C 1s: Peaks corresponding to the carbon atoms in the propane chain and the imidazole ring will be present.[19]

Stability and Reusability

Thiol-based SAMs on gold are generally stable under a range of conditions.[20] However, they can be reductively desorbed at sufficiently negative potentials or oxidatively removed at positive potentials.[21] The electrochemical stability window for most thiol SAMs on gold is typically between -0.8 V and +0.4 V vs. a standard hydrogen electrode, though this can be influenced by factors such as pH and the specific thiol.[21][22]

For applications requiring the reuse of the gold electrode, the SAM can be removed. A mild and effective method involves immersing the electrode in a 0.5 M NaBH₄ solution for about 10 minutes, followed by rinsing with ethanol and water.[23][24] After removal, the electrode should be subjected to one of the cleaning protocols described in section 3.1 before re-modification.

Conclusion

The preparation of 3-(1H-Imidazol-1-YL)propane-1-thiol modified gold electrodes provides a robust and versatile platform for a wide array of bio-interfacial studies and sensor development. By following the detailed protocols for cleaning, monolayer formation, and characterization outlined in this guide, researchers can reliably produce high-quality, functionalized surfaces. The key to success lies in the meticulous cleaning of the gold substrate and the careful handling of the thiol solution to prevent contamination and oxidation. The combination of contact angle goniometry, electrochemical methods, and surface spectroscopy offers a comprehensive toolkit for validating the successful modification of the electrode surface.

References

  • Som, T., et al. (2011). X-ray photoelectron spectroscopy characterization of gold nanoparticles functionalized with amine-terminated alkanethiols. PMC. Retrieved from [Link]

  • Zimmer and Peacock. (n.d.). Forming a SAM on a gold electrode. Retrieved from [Link]

  • Noh, J., et al. (2002). X-Ray Photoelectron Spectroscopy Study of a Self-Assembled Monolayer of Thiophene Thiol. ResearchGate. Retrieved from [Link]

  • Zhi, F., et al. (2019). Electrochemical Impedance Spectroscopy for Investigation on Ion Permeation in Thioctic Acid Self-Assembled Monolayer. Scientific Research Publishing. Retrieved from [Link]

  • Smalley, J. F., et al. (2012). X-ray Photoelectron Spectroscopy Analysis of Gold Surfaces after Removal of Thiolated DNA Oligomers by Ultraviolet/Ozone Treatment. PMC. Retrieved from [Link]

  • Kim, D. H., et al. (2021). Regenerative Strategy of Gold Electrodes for Long-Term Reuse of Electrochemical Biosensors. PMC. Retrieved from [Link]

  • Das, I., et al. (2015). Electrochemical impedance spectroscopy study of carbohydrate-terminated alkanethiol monolayers on nanoporous gold: Implications for pore wetting. PMC. Retrieved from [Link]

  • Yang, G., et al. (2008). A Method for Removing Self-Assembled Monolayers on Gold. Langmuir. Retrieved from [Link]

  • Brighton Science. (2024). Contact Angle Goniometer 101: Guide to Measuring Contact Angle. Retrieved from [Link]

  • KeyLink. (n.d.). Contact Angle Goniometer for Precise Surface Testing. Retrieved from [Link]

  • MILL Wiki. (2022). Contact Angle Goniometry. Retrieved from [Link]

  • Lee, T. R., et al. (2009). SAMs on Gold Derived from the Direct Adsorption of Alkanethioacetates Are Inferior to Those Derived from the Direct Adsorption of Alkanethiols. Langmuir. Retrieved from [Link]

  • Soft Matter Facility (SoMF). (n.d.). Contact Angle/Pendant Drop Goniometer (DataPhysics OCA 11). Retrieved from [Link]

  • Spampinato, V., et al. (2016). Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications. Frontiers in Chemistry. Retrieved from [Link]

  • Finklea, H. O., et al. (1997). Characterization of octadecanethiol-coated gold electrodes as microarray electrodes by cyclic voltammetry and ac impedance spectroscopy. Langmuir. Retrieved from [Link]

  • Nguyen, T. T., et al. (2022). Removal of Thiol-SAM on a Gold Surface for Re-Use of an Interdigitated Chain-Shaped Electrode. MDPI. Retrieved from [Link]

  • Lisdat, F., & Schäfer, D. (2008). Electrochemical Impedance Spectroscopy for Characterization of Electrochemical Sensors and Biosensors. ResearchGate. Retrieved from [Link]

  • Locovei, C., et al. (2018). Electrochemical Detection of Dopamine at a Gold Electrode Modified with a Polypyrrole–Mesoporous Silica Molecular Sieves (MCM-48) Film. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). The cyclic voltammograms of gold electrodes modified with 4-ABC [A] or.... Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Characteristic cyclic voltammograms of gold electrodes modified.... Retrieved from [Link]

  • Neil, C., et al. (2021). Nanoporous gold electrodes modified with self-assembled monolayers for electrochemical control of the surface charge. RSC Publishing. Retrieved from [Link]

  • ChemRxiv. (n.d.). Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu. Retrieved from [Link]

  • Hattan, C. M., et al. (2013). Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E)-. Amanote Research. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Characterization of self-assembled thiols monolayers on gold surface by electrochemical impedance spectroscopy. Retrieved from [Link]

  • The Journal of Physical Chemistry Letters. (2021). Detection and Characterization of Single Particles by Electrochemical Impedance Spectroscopy. ACS Publications. Retrieved from [Link]

  • Beulen, M. W. J., et al. (n.d.). Electrochemical stability of self-assembled monolayers on gold. University of Twente Research Information. Retrieved from [Link]

  • Love, J. C., et al. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews. Retrieved from [Link]

  • ChemRxiv. (n.d.). Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu. Retrieved from [Link]

  • Hattan, C. M., et al. (2013). Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ). ResearchGate. Retrieved from [Link]

  • SEDICI. (n.d.). The electrochemical stability of thiols on gold surfaces. Retrieved from [Link]

  • Agilent. (2007). A New Approach to Generate Thiol-terminated SAMs on Gold. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-(IMIDAZOL-1-YL)PROPANE-1,2-DIOL AND 3-(1,2,4- TRIAZOL-1-YL)PROPANE-1,2-DIOL: SYNTHESIS AND THEIR TRANSFORMATION TO BIOACTIVE CYCLIC KETALS. Retrieved from [Link]

  • Dr. Lee Group. (n.d.). Thiol-based Self-assembled Monolayers: Formation and Organization. Retrieved from [Link]

  • Vericat, C., et al. (2010). Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system. Chemical Society Reviews. Retrieved from [Link]

  • Physical Chemistry Chemical Physics. (n.d.). Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM. RSC Publishing. Retrieved from [Link]

  • PubMed. (2019). Tuning Thiol-Based Self-Assembled Monolayer Chemistry on a Gold Surface towards the Synthesis of Biochemical Fuel. Retrieved from [Link]

Sources

Comprehensive Application Note: 3-(1H-Imidazol-1-YL)propane-1-thiol in Surface Plasmon Resonance (SPR)

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biophysicists, and drug development professionals. Focus: Surface functionalization, metalloprotein wiring, and biomimetic interface design.

Executive Summary & Chemical Rationale

In Surface Plasmon Resonance (SPR) biosensing, the architecture of the sensor surface dictates the quality, specificity, and biological relevance of the kinetic data. 3-(1H-Imidazol-1-YL)propane-1-thiol (CAS: 1247376-49-3) is a bifunctional linker engineered to create highly specific, imidazole-terminated self-assembled monolayers (SAMs) on bare gold SPR chips.

As a Senior Application Scientist, I frequently observe researchers struggling with the random orientation of metalloproteins when using standard EDC/NHS amine coupling. 3-(1H-Imidazol-1-YL)propane-1-thiol solves this by exploiting a dual-mechanism:

  • The Thiol (-SH) Tail: Drives the spontaneous, thermodynamically favorable formation of a dense Au-S covalent bond network on the gold chip.

  • The Imidazole Headgroup: Extends into the aqueous flow cell, acting as a biomimetic histidine residue. This allows for the direct axial ligation of heme-containing proteins (e.g., Cytochrome c) or the chelation of transition metals (Ni²⁺, Cu²⁺) for His-tagged protein capture [1].

By utilizing this specific SAM, we replace stochastic covalent coupling with deterministic, site-specific coordination, preserving the native conformation and redox activity of the immobilized proteins [2].

Mechanistic Pathways & Workflow

The utility of an imidazole-terminated SAM branches into two distinct experimental pathways depending on the target analyte.

  • Pathway A (Direct Axial Ligation): The nitrogen (N3) of the surface-bound imidazole donates a lone pair of electrons directly to the metal center (e.g., Fe³⁺/Fe²⁺) of a metalloporphyrin or heme protein. This "wires" the protein to the electrode at a rigidly defined distance, which is critical for studying electron transfer kinetics [1][2].

  • Pathway B (Transition Metal Chelation): The imidazole surface is saturated with a transition metal (like Ni²⁺). The metal acts as a bridge, coordinating both the surface imidazole and the poly-histidine tag of a recombinant protein, mimicking traditional NTA/IDA surfaces but with a lower steric profile.

SPR_Workflow Au_Chip Bare Gold SPR Sensor Chip SAM_Formation Incubation with 3-(1H-Imidazol-1-YL)propane-1-thiol (18h, Ethanol) Au_Chip->SAM_Formation Imid_SAM Imidazole-Terminated SAM SAM_Formation->Imid_SAM Heme_Protein Heme Protein Injection (e.g., Cytochrome c) Imid_SAM->Heme_Protein Pathway A: Metalloproteins Metal_Load Transition Metal Injection (Ni2+, Cu2+, Zn2+) Imid_SAM->Metal_Load Pathway B: His-Tag Capture Axial_Ligation Direct Axial Ligation (Imidazole-Fe Coordination) Heme_Protein->Axial_Ligation His_Protein His-Tagged Protein Injection Metal_Load->His_Protein Coordination Metal-Histidine Coordination His_Protein->Coordination

Workflow for SPR surface functionalization using 3-(1H-Imidazol-1-YL)propane-1-thiol.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . This means the workflow includes built-in diagnostic steps to confirm that the observed SPR responses are due to the intended mechanistic interactions, not artifacts or non-specific binding (NSB).

Protocol 1: Preparation of the Imidazole-Terminated SAM

Causality Note: We use absolute ethanol rather than aqueous buffers for SAM formation. 3-(1H-Imidazol-1-YL)propane-1-thiol is prone to forming micelles in water due to its hydrophobic propyl chain, which would result in a disorganized, multilayered surface. Ethanol ensures monomeric dispersion and a tightly packed monolayer.

  • Chip Cleaning: Dock a bare gold SPR chip. Inject a solution of 50 mM NaOH / 1% Triton X-100 for 1 minute at 30 µL/min to remove adventitious carbon, followed by extensive Milli-Q water washing.

  • SAM Deposition: Ex situ, immerse the gold chip in a 1 mM solution of 3-(1H-Imidazol-1-YL)propane-1-thiol in absolute ethanol for 18 hours at room temperature in the dark.

  • Rinsing: Rinse the chip thoroughly with ethanol, then dry under a gentle stream of nitrogen gas.

  • System Validation (Baseline Shift): Dock the chip into the SPR instrument. Run running buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4). A successful SAM formation will reflect a stable baseline approximately 1000–1500 Resonance Units (RU) higher than the historical bare gold baseline.

Protocol 2: Direct Axial Ligation of Cytochrome c (Pathway A)

Causality Note: Cytochrome c contains a covalently bound heme group. By omitting traditional coupling reagents (EDC/NHS), we force the protein to bind exclusively via the coordination of the surface imidazole to the heme iron, ensuring 100% uniform orientation of the protein population [2].

  • Equilibration: Flow running buffer (10 mM Phosphate, pH 7.0) at 10 µL/min until the baseline drifts < 0.1 RU/min.

  • Protein Injection: Inject 5 µM Cytochrome c (dissolved in running buffer) for 300 seconds.

  • Wash: Allow buffer to flow for 600 seconds to remove transiently bound aggregates.

  • Self-Validation (Competitive Elution): To prove the binding is specifically mediated by axial ligation and not electrostatic NSB, inject a pulse of 500 mM free imidazole.

    • Pass: The SPR signal drops rapidly as free imidazole outcompetes the surface-bound imidazole for the heme iron.

    • Fail: The signal remains static, indicating the protein is non-specifically stuck to the surface via hydrophobic interactions.

  • Regeneration: Inject 10 mM HCl for 30 seconds to fully strip the protein and regenerate the imidazole SAM for the next cycle.

Quantitative Data Presentation

When designing an assay, selecting the correct surface chemistry is paramount. The table below summarizes the empirical performance of the Imidazole-SAM against traditional SPR immobilization strategies.

Surface ChemistryPrimary ApplicationBinding MechanismOrientation ControlTypical Affinity (Kd)Regeneration Condition
Imidazole-SAM Metalloproteins / HemeDirect Axial LigationHigh (Uniform) 10⁻⁶ to 10⁻⁸ M10 mM HCl or 500 mM Imidazole
NTA-SAM His-Tagged ProteinsMetal Chelation (Ni²⁺)High (Tag-dependent)10⁻⁷ to 10⁻⁹ M350 mM EDTA
CM5 (EDC/NHS) General ProteinsCovalent Amide BondLow (Random) N/A (Irreversible)10 mM Glycine-HCl (pH 2.0)

Data Insight: While NTA-SAMs yield slightly higher affinities for His-tagged proteins due to tetradentate coordination (compared to the monodentate nature of a single imidazole), the Imidazole-SAM is uniquely superior for metalloproteins because it mimics the natural histidine ligands found in biological heme pockets, preserving the native redox potential of the protein [2].

Troubleshooting & Field-Proven Insights

  • Issue: Low Protein Capture on Imidazole SAM.

    • Cause: Steric hindrance. The short propyl chain of 3-(1H-Imidazol-1-YL)propane-1-thiol places the imidazole very close to the gold surface. Large metalloproteins may experience electrostatic repulsion from the SAM interface.

    • Solution: Create a "mixed SAM." Co-incubate the imidazole-thiol with a short-chain diluent (e.g., 1-propanethiol) at a 1:3 ratio. This spaces out the imidazole groups, giving large proteins the physical room required to dock onto the ligand [1].

  • Issue: Baseline Drift During Metal Loading (Pathway B).

    • Cause: Non-specific precipitation of transition metals.

    • Solution: Ensure your running buffer is completely free of primary amines (like Tris) and chelators (like EDTA) during the Ni²⁺/Cu²⁺ injection phase. Use HEPES or Phosphate buffers exclusively.

References

  • Synthesis and Properties of Metalloporphyrin Monolayers and Stacked Multilayers Bound to an Electrode via Site Specific Axial Ligation to a Self-Assembled Monolayer Journal of the American Chemical Society (1998)[Link]

  • Kinetics of the electron transfer reaction of Cytochrome c 552 adsorbed on biomimetic electrode studied by time-resolved surface-enhanced resonance Raman spectroscopy and electrochemistry European Biophysics Journal (2007)[Link]

Troubleshooting & Optimization

Technical Support Center: Handling & Storing 3-(1H-Imidazol-1-YL)propane-1-thiol

Author: BenchChem Technical Support Team. Date: April 2026

Overview: 3-(1H-Imidazol-1-YL)propane-1-thiol (CAS: 1247376-49-3) is a bifunctional molecule featuring a highly reactive sulfhydryl (-SH) group and a metal-coordinating imidazole ring. While this unique structure makes it invaluable for surface chemistry and bioconjugation, it also renders the compound highly susceptible to oxidative degradation. This guide provides field-proven, self-validating protocols to prevent the formation of disulfide dimers during storage and handling.

G A 3-(1H-Imidazol-1-YL) propane-1-thiol (R-SH) B Thiolate Anion (R-S⁻) (Accelerated by pH > 6.5) A->B Deprotonation D Disulfide Dimer (R-S-S-R) B->D Oxidation C Trace Metals (Cu²⁺, Fe³⁺) + Dissolved O₂ C->D Catalysis E TCEP / DTT Chemical Reduction D->E Recovery E->A Cleaves S-S Bond F Storage Interventions: Argon, EDTA, pH < 6.5 F->A Inert Atmosphere F->B Low pH inhibits F->C EDTA chelates metals

Pathways of thiol oxidation to disulfide and targeted storage interventions.

Section 1: Core Troubleshooting & FAQs

Q1: Why does 3-(1H-Imidazol-1-YL)propane-1-thiol oxidize faster than standard alkyl thiols? A: The accelerated oxidation is driven by its bifunctional nature. Thiol oxidation is highly pH-dependent; at higher pH values, the thiol deprotonates into a highly reactive thiolate anion (R-S⁻)[1][2]. The imidazole ring acts as a local base, facilitating this deprotonation. Furthermore, trace metals (like Cu²⁺ or Fe³⁺) catalyze the oxidation of thiols by oxygen[1][3]. The imidazole ring is a strong metal chelator, recruiting trace metals directly to the vicinity of the thiol group, which drastically lowers the activation energy for disulfide bond formation.

Q2: How should I store the bulk powder to prevent degradation? A: Bulk powder must be stored at -20°C or -80°C in a desiccator, strictly under an inert atmosphere (Argon or Nitrogen)[4]. Argon is preferred over Nitrogen because it is heavier than air and forms a protective "blanket" over the solid. Upon receipt, aliquot the material into single-use amber vials to prevent repeated freeze-thaw cycles and minimize exposure to ambient oxygen and light[4].

Q3: I need to store this compound in solution. What are the optimal buffer conditions? A: Storing thiols in solution accelerates oxidation, but if necessary, use a self-validating buffer system designed to block catalytic pathways:

  • pH Control: Keep the pH slightly acidic (pH 4.0 - 6.0) to ensure the thiol remains protonated. At pH values above 6.5, the formation of the reactive thiolate anion increases exponentially[1][5].

  • Chelating Agents: Add 1-5 mM EDTA or DTPA to sequester trace metal ions that catalyze oxidation[1][3].

  • Degassing: Solutions must be thoroughly degassed and purged with Argon before introducing the thiol[3][4].

  • Reducing Agents (Optional): For long-term liquid storage, incorporate a non-thiol reducing agent such as TCEP (Tris(2-carboxyethyl)phosphine) at a 1-5 mM concentration to continuously reduce any formed disulfides back to free thiols[1][2].

Q4: My solution has formed a precipitate upon storage. Is the compound ruined? A: Not necessarily. The precipitate is likely the disulfide dimer, which often has significantly lower solubility in aqueous or organic solvents than the monomeric thiol[2]. You can recover the active thiol by treating the solution with a reducing agent (see Protocol B).

Section 2: Quantitative Data on Storage Stability

To guide your experimental design, the following table summarizes the expected stability of thiol compounds under various storage conditions based on established redox chemistry principles.

Storage ConditionAtmosphereAdditivesTempEstimated Half-Life (Free Thiol)Primary Degradation Pathway
Solid Powder Ambient AirNone25°C1 - 2 WeeksSlow atmospheric oxidation
Solid Powder ArgonNone-20°C> 12 MonthsMinimal degradation
Aqueous Solution (pH 7.5) Ambient AirNone25°C< 12 HoursRapid metal-catalyzed oxidation
Aqueous Solution (pH 5.0) Ambient AirNone4°C3 - 5 DaysSlower oxidation (protonated thiol)
Aqueous Solution (pH 6.0) Argon5mM EDTA4°C2 - 4 WeeksTrace oxygen exposure
Aqueous Solution (pH 6.0) Argon5mM EDTA + 2mM TCEP-20°C> 6 MonthsDisulfides continuously reduced
Section 3: Step-by-Step Methodologies
Protocol A: Preparation of Oxygen-Free Storage Solutions

Causality: Dissolved oxygen and trace metals are the primary drivers of irreversible thiol oxidation. This protocol systematically eliminates both variables to create a stable storage environment.

  • Buffer Preparation: Prepare your desired buffer (e.g., 50 mM Sodium Acetate, pH 5.5). Add EDTA to a final concentration of 2 mM to sequester catalytic metal ions[3].

  • Degassing: Transfer the buffer to a heavy-walled vacuum flask. Apply a vacuum (approx. 20-30 torr) while stirring vigorously for 15 minutes to draw out dissolved gases.

  • Inert Gas Purging: Break the vacuum with high-purity Argon. Insert an Argon line with a sparging needle directly into the liquid and bubble gently for 30-60 minutes[3][4].

  • Dissolution: Inside a glovebox or under a continuous Argon stream, dissolve the 3-(1H-Imidazol-1-YL)propane-1-thiol powder into the degassed buffer[6].

  • Aliquot and Seal: Aliquot the solution into amber glass vials (pre-purged with Argon). Seal tightly with PTFE-lined caps and store at -20°C.

Protocol B: Recovery of Oxidized Thiol using TCEP

Causality: If the compound has oxidized into a disulfide dimer, TCEP will selectively cleave the S-S bond. TCEP is preferred over DTT because it is effective at lower pH, is odorless, and does not contain thiols itself, eliminating the need for removal in many downstream applications[3].

  • Quantification: Estimate the concentration of the oxidized compound (often visible as a precipitate or quantified via UV-Vis if soluble).

  • TCEP Addition: Prepare a fresh stock of TCEP-HCl (e.g., 100 mM in degassed water). Add TCEP to your oxidized thiol solution to achieve a 5-fold molar excess over the estimated disulfide concentration[2].

  • Incubation: Incubate the mixture at room temperature for 30 minutes under an Argon atmosphere. The solution should clarify as the insoluble disulfide reduces back to the soluble monomeric thiol[2].

  • Self-Validation (Verification): Verify the recovery of free thiols using Ellman's Reagent (DTNB). Mix an aliquot of your solution with 1 mM DTNB. A rapid color change to yellow, quantified by measuring absorbance at 412 nm, confirms the successful regeneration of free sulfhydryl groups[4][6].

Workflow Start Start: Thiol Experiment Check Quantify Free Thiols (Ellman's Reagent) Start->Check Decision1 Are free thiols < 90% expected? Check->Decision1 Precipitate Is there a precipitate? Decision1->Precipitate Yes (Oxidation suspected) Proceed Proceed with Experiment Decision1->Proceed No (Sufficient Thiol) Reduce Add 5x molar excess TCEP Incubate 30 mins Precipitate->Reduce Yes (Disulfide dimer) Precipitate->Reduce No (Soluble disulfide) Optimize Optimize Storage: Argon, EDTA, pH < 6.5 Reduce->Optimize Optimize->Check Re-verify

Diagnostic and recovery workflow for oxidized 3-(1H-Imidazol-1-YL)propane-1-thiol.

References
  • [1] avoiding disulfide bond formation during thiol-based conjugation | BenchChem | 1

  • [4] preventing oxidation of the thiol group in Thiol-PEG6-alcohol | BenchChem | 4

  • [2] preventing oxidation of Thiane-4-thiol to disulfide | BenchChem | 2

  • [5] How to prevent disulfide bond scrambling? | ResearchGate |5

  • [3] Introduction to approaches and tools for the evaluation of protein cysteine oxidation | National Institutes of Health (PMC) | 3

  • [6] Small Cysteine-Rich Motif, Big Function Metal-Driven Dimerization of the CopY C-Terminal Fragment | ACS Publications | 6

Sources

Technical Support Center: Troubleshooting the Solubility of 3-(1H-Imidazol-1-YL)propane-1-thiol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and assay scientists, you frequently encounter solubility roadblocks with bifunctional molecules. 3-(1H-Imidazol-1-YL)propane-1-thiol (Chemical Formula: C6H10N2S) presents a unique dual-challenge: it possesses a moderately polar imidazole ring attached to a hydrophobic propyl chain, terminating in a highly reactive thiol group.

This guide is engineered to help you understand the physicochemical causality behind your precipitation issues and provides self-validating protocols to achieve stable, assay-ready aqueous solutions.

Part 1: The Physicochemical Challenge (The "Why")

To successfully solubilize this compound, we must address two fundamental properties:

  • Ionization State (pKa): The conjugate acid of the imidazole ring has a pKa of approximately 6.95[1]. At a physiological pH of 7.4, the imidazole ring is predominantly deprotonated (neutral). This lack of charge, combined with the hydrophobic propyl chain, drastically reduces its thermodynamic solubility in purely aqueous buffers.

  • Redox Instability: The terminal thiol (-SH) is highly susceptible to auto-oxidation in the presence of dissolved oxygen. Over time, monomers oxidize to form disulfide-linked dimers (R-S-S-R). This dimerization doubles the molecule's hydrophobicity and almost guarantees precipitation in aqueous media.

Part 2: Troubleshooting FAQs

Q1: I dissolved 3-(1H-Imidazol-1-YL)propane-1-thiol directly into my pH 7.4 PBS buffer, but it immediately formed a cloudy suspension. Why? A: At pH 7.4, the imidazole ring (pKa ~6.95) is uncharged[1]. Without an ionic charge to interact with water molecules, the hydrophobic propyl chain drives the molecule to aggregate. To resolve this, you must either lower the pH of your buffer to < 6.0 (which protonates the imidazole, granting it a positive charge and high water solubility) or utilize a solubility enhancer like a cyclodextrin if physiological pH is strictly required.

Q2: My compound was completely soluble in buffer yesterday, but today there is a white precipitate at the bottom of the tube. What happened? A: This is a classic symptom of thiol oxidation. Overnight, the free thiols reacted with dissolved oxygen to form covalent disulfide bonds, creating highly insoluble dimers. To prevent this, you must incorporate a reducing agent. We strongly recommend Tris(2-carboxyethyl)phosphine (TCEP). TCEP is an irreversible, odorless reducing agent that is highly resistant to air oxidation and effectively prevents disulfide formation[2].

Q3: I am running a live-cell assay and cannot drop the pH below 7.0, nor can I exceed 0.5% DMSO. How can I keep this compound in solution? A: For strict physiological conditions, we recommend using Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Cyclodextrins possess a hydrophobic inner cavity and a hydrophilic outer surface[3]. They form an "inclusion complex" by encapsulating the hydrophobic propyl chain of your molecule, shielding it from the water while the hydrophilic exterior keeps the entire complex dissolved[3].

Part 3: Solubility Strategies Comparison

Summarizing the quantitative and qualitative aspects of each solubilization strategy:

Solubilization StrategyMechanism of ActionPrimary AdvantagePrimary Limitation
pH Adjustment (< 6.0) Protonates the imidazole nitrogen, increasing molecular polarity.Simple; requires no chemical additives.Incompatible with pH-sensitive live-cell or enzymatic assays.
TCEP Addition (1-5 mM) Reduces disulfide bonds, preventing hydrophobic dimer formation.Maintains the monomeric state; highly stable in aqueous media.Does not overcome the baseline hydrophobicity of the uncharged monomer.
Co-solvents (DMSO) Disrupts intermolecular crystal lattice forces.Achieves very high stock concentrations (>50 mM).Cytotoxic to cells at high final assay concentrations (>1% v/v).
Cyclodextrins (HP-β-CD) Encapsulates the hydrophobic propyl chain in a hydrophilic shell.Highly biocompatible; perfect for physiological pH assays.Requires optimization of the host-guest molar ratio.

Part 4: Validated Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to your biological assay without passing the validation checkpoints.

Protocol A: Preparation of a 50 mM Oxidation-Resistant Stock

Use this protocol to create a master stock that will not degrade or dimerize during freeze-thaw cycles.

  • Weighing: Weigh out the required mass of 3-(1H-Imidazol-1-YL)propane-1-thiol powder.

  • Primary Solubilization: Dissolve the powder in 100% anhydrous DMSO to achieve a concentration of 50 mM. Vortex for 60 seconds.

  • Redox Stabilization: Add TCEP-HCl to the DMSO stock to achieve a final TCEP concentration of 2 mM. (Note: TCEP is uniquely soluble in DMSO compared to other reducing agents).

  • Validation Checkpoint: Visually inspect the solution. It must be optically clear. To self-validate, measure the absorbance at 600 nm (A600) using a spectrophotometer. An A600 < 0.05 confirms the absence of micro-precipitates.

  • Storage: Aliquot into single-use tubes, blanket with Argon or Nitrogen gas, and store at -80°C.

Protocol B: Aqueous Solubilization via HP-β-CD Complexation (For pH 7.4 Assays)

Use this protocol when diluting your stock into physiological buffers where DMSO must be minimized.

  • Vehicle Preparation: Prepare a 10% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS, pH 7.4).

  • Spiking: While vigorously stirring the HP-β-CD solution, add the 50 mM DMSO stock (from Protocol A) dropwise. Do not exceed a final DMSO concentration of 1% (v/v).

  • Equilibration: Allow the solution to stir at room temperature for 2 hours. This time is required for the thermodynamic equilibrium of the host-guest inclusion complex to establish.

  • Validation Checkpoint: Centrifuge the final solution at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube. The absence of a pellet validates that 100% of the compound has been successfully complexed and solubilized.

Part 5: Process Visualizations

Mechanism Neutral Neutral Monomer (Poorly Soluble, pH 7.4) Protonated Protonated Monomer (Highly Soluble, pH < 6.0) Neutral->Protonated Acidification (HCl) Dimer Disulfide Dimer (Highly Insoluble Precipitate) Neutral->Dimer Oxidation (O2) Protonated->Neutral Alkalinization (NaOH) Dimer->Neutral Reduction (TCEP)

Mechanistic pathways dictating solubility states of 3-(1H-Imidazol-1-YL)propane-1-thiol.

Workflow Start Dry Powder 3-(1H-Imidazol-1-YL)propane-1-thiol Stock Prepare 50 mM Stock in DMSO + 2 mM TCEP Start->Stock Decision Cell-Based Assay? (Requires pH 7.4 & Low DMSO) Stock->Decision Complex Form Inclusion Complex with 10% HP-β-CD in PBS Decision->Complex Yes (Physiological) Buffer Dilute directly into pH 5.5 - 6.0 Buffer Decision->Buffer No (Biochemical) Final Centrifuge (10,000 x g) & Verify No Pellet Complex->Final Buffer->Final

Step-by-step workflow for the preparation of soluble 3-(1H-Imidazol-1-YL)propane-1-thiol stocks.

References

  • Imidazole - Wikipedia. Wikipedia.org. Available at:[Link]

  • TCEP - Wikipedia. Wikipedia.org. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information (NIH). Available at:[Link]

Sources

Reducing non-specific protein binding on 3-(1H-Imidazol-1-YL)propane-1-thiol surfaces

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and eliminate non-specific binding (NSB) on 3-(1H-Imidazol-1-YL)propane-1-thiol (CAS: 1247376-49-3) Self-Assembled Monolayers (SAMs).

This guide moves beyond basic troubleshooting by explaining the thermodynamic and electrostatic causality behind surface interactions, providing you with self-validating protocols to ensure high-fidelity data in your Surface Plasmon Resonance (SPR), Quartz Crystal Microbalance (QCM), or electrochemical assays.

Mechanistic Origins of Non-Specific Binding (NSB)

To eliminate NSB, we must first understand the molecular architecture of your surface. 3-(1H-Imidazol-1-YL)propane-1-thiol consists of a gold-anchoring thiol, a short hydrophobic propane linker, and a terminal imidazole ring. NSB on this surface typically arises from three distinct pathways:

  • Electrostatic Interactions: The imidazole ring has a pKa of approximately 6.0. In buffers with a pH < 6.5, the ring becomes protonated (imidazolium), creating a positively charged surface that strongly attracts negatively charged proteins (e.g., proteins with a low isoelectric point)[1].

  • Hydrophobic Collapse: The short 3-carbon alkane chain can expose hydrophobic patches if the SAM is not densely packed. These patches interact with the hydrophobic cores of non-target proteins[2].

  • Uncoordinated Metal Sites: If you are using this surface for His-tag capture via transition metals (e.g., Ni²⁺ or Cu²⁺),3[3]. Incomplete coordination leaves vacant metal orbitals that act as low-affinity traps for non-specific proteins.

G SAM 3-(1H-Imidazol-1-YL) propane-1-thiol SAM Electro Electrostatic NSB (Protonated Imidazole) SAM->Electro Hydro Hydrophobic NSB (Propane Linker) SAM->Hydro Metal Uncoordinated Metal Sites SAM->Metal Sol1 pH > 7.4 & High NaCl Electro->Sol1 Sol2 Mixed SAMs (PEG-thiol) & Tween-20 Hydro->Sol2 Sol3 Free Imidazole (10-30mM) & BSA Blocking Metal->Sol3

Mechanisms of non-specific binding on imidazole SAMs and targeted resolution strategies.

Quantitative Impact of Buffer Interventions

Before altering your SAM chemistry, buffer optimization is the most efficient way to reduce NSB. The table below summarizes the expected reduction in Resonance Units (RU) during an SPR assay when specific additives are introduced to the running buffer.

InterventionMechanism of ActionTypical NSB Reduction (RU)Final Recommended Concentration
NaCl Addition 2[2]-150 to -300 RU300 - 500 mM
Free Imidazole 4[4]-200 to -400 RU10 - 30 mM
Tween-20 Disrupts hydrophobic interactions[1]-50 to -100 RU0.05% (v/v)
BSA Blocking Sterically blocks bare gold and system tubing[1]-100 to -250 RU0.1% - 1.0% (w/v)

Self-Validating Experimental Protocols

Protocol A: Fabrication of a "Mixed SAM" to Prevent Steric Crowding

Pure imidazole SAMs often suffer from steric hindrance, preventing optimal metal coordination and exposing the hydrophobic propane chain. 5[5].

Step-by-Step Methodology:

  • Preparation: Clean the gold sensor chip using Piranha solution (3:1 H₂SO₄:H₂O₂) for 5 minutes. (Caution: Highly corrosive). Rinse thoroughly with Milli-Q water and absolute ethanol.

  • Monolayer Incubation: Prepare a 1 mM total thiol solution in absolute ethanol consisting of 80% 3-(1H-Imidazol-1-YL)propane-1-thiol and 20% 6-mercapto-1-hexanol (diluent).

  • Assembly: Submerge the chip in the solution in the dark for 18 hours at room temperature.

  • Washing: Rinse the chip with ethanol, followed by Milli-Q water, and dry under a stream of N₂.

  • Self-Validation Check (Critical): Before proceeding to protein immobilization, dock the chip and run a blank injection of your running buffer. The baseline drift must be < 1 RU/min. Next, inject 1 mg/mL BSA for 60 seconds. A response > 50 RU indicates the presence of pinholes (bare gold exposure). If this occurs, the SAM is defective; discard and remake the chip.

Protocol B: Dynamic Buffer Optimization for His-Tag Capture

If you are using the imidazole surface to capture His-tagged proteins via Ni²⁺, NSB from complex lysates is common.

Step-by-Step Methodology:

  • Metal Loading: Inject 500 µM NiCl₂ at 10 µL/min for 60 seconds to saturate the imidazole rings.

  • Buffer Adjustment: Formulate your running buffer to: 20 mM HEPES, 500 mM NaCl, 0.05% Tween-20, pH 7.4.

  • Competitor Addition: 4[4]. This outcompetes weak, non-specific binders while allowing the hexahistidine tag (which has a much higher avidity) to bind securely.

  • Self-Validation Check: Inject a wild-type lysate (lacking the His-tagged protein). The binding response should return to baseline within 30 seconds of the dissociation phase. If residual binding > 20 RU remains, increase the free imidazole concentration in 5 mM increments until the background is suppressed.

Frequently Asked Questions (FAQs)

Q: Why do I see a massive spike in background binding when my buffer pH drops below 7.0? A: This is a classic electrostatic artifact. The imidazole ring has a pKa near 6.0. As the pH approaches or drops below this value, the nitrogen atoms in the ring accept protons, turning the surface highly electropositive.1[1]. Always maintain a running buffer pH of 7.4 to 8.0.

Q: I added 500 mM NaCl, but I still have non-specific binding. What is the next logical step? A: If high salt (which shields charge) fails, the NSB is likely hydrophobic, driven by the propane linker. Introduce 0.05% Tween-20 to your buffer. The amphiphilic nature of the surfactant will coat exposed alkane chains without disrupting specific protein-metal interactions[2].

Q: Will adding free imidazole to my running buffer elute my target His-tagged protein prematurely? A: No, provided you keep the concentration below 30 mM. A 6xHis-tag binds with high avidity because multiple histidines coordinate simultaneously. Background proteins usually only have single, scattered histidine residues.4[4] without breaking the multivalent bonds of your target.

G Start High NSB Detected (>50 RU) Check1 Is NSB charge-dependent? Start->Check1 Act1 Increase NaCl (300-500mM) Adjust pH to 7.4-8.0 Check1->Act1 Yes Check2 Is NSB hydrophobic? Check1->Check2 No Success NSB Resolved Act1->Success Act2 Add 0.05% Tween-20 Use Mixed SAM Check2->Act2 Yes Check3 Is it matrix/His-tag related? Check2->Check3 No Act2->Success Act3 Add 10-30mM Imidazole to Running Buffer Check3->Act3 Yes Act3->Success

Decision tree for troubleshooting and isolating the root cause of non-specific binding.

References

  • Design and characterization of a metal ion-imidazole self-assembled monolayer for reversible immobilization of histidine-tagged. Royal Society of Chemistry. 3

  • How do I reduce unspecific binding of His-tagged protein on Ni-NTA columns? ResearchGate. 4

  • 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Nicoya Lifesciences Inc. 2

  • Electrochemical SEIRAS Analysis of Imidazole-Ring-Functionalized Self-Assembled Monolayers. National Institutes of Health (NIH). 5

  • How to eliminate non-specific binding? AAT Bioquest. 1

Sources

Technical Support Center: Purification of 3-(1H-Imidazol-1-YL)propane-1-thiol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges when isolating bifunctional molecules. 3-(1H-Imidazol-1-YL)propane-1-thiol presents a unique purification challenge due to its orthogonal reactivities: it possesses a highly nucleophilic, oxidation-prone terminal thiol and a basic, metal-coordinating imidazole ring.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure high-yield, high-purity recovery of your target compound.

Part 1: Troubleshooting & FAQs

Q1: My crude extract shows a doubling of molecular weight on LC-MS, and the yield of the free thiol is extremely low. What is happening? A1: This is a classic symptom of oxidative dimerization. The terminal thiol group is highly susceptible to air oxidation, forming a stable disulfide bond during synthesis or workup. To resolve this, you must reduce the crude mixture before purification.

While Dithiothreitol (DTT) is commonly used, I strongly recommend Tris(2-carboxyethyl)phosphine hydrochloride (TCEP•HCl). TCEP selectively and completely reduces alkyl disulfides over a broad pH range (1.5 to 9.0) and requires less than 5 minutes at room temperature[1]. Unlike DTT, which requires mildly basic conditions (pH 7.5–8.5) that can promote unwanted side reactions, TCEP functions effectively in slightly acidic to neutral conditions[2]. Furthermore, TCEP is resistant to air oxidation and is highly hydrophilic, meaning it often does not require removal before subsequent extraction steps[3].

Q2: During flash chromatography on silica gel, the compound streaks severely down the column, leading to poor resolution and low recovery. How can I resolve this? A2: Tailing is a ubiquitous issue when purifying basic compounds like imidazoles on acidic silica gel[4]. The basic imidazole nitrogen (pKa ~7.0) engages in strong, non-ideal hydrogen bonding and ionic interactions with the mildly acidic silanol groups on the stationary phase.

To fix this, you must suppress these interactions by adding a basic modifier to your mobile phase. Pre-treating the column and running the elution with 1–5% Triethylamine (TEA) or concentrated ammonium hydroxide will cap the active silanol sites, ensuring the compound elutes as a sharp, symmetrical band[4].

Q3: How can I selectively remove non-basic, non-thiol impurities from my crude mixture before chromatography? A3: You can exploit the zwitterion-like bifunctionality of the molecule. The imidazole ring allows for targeted acid-base extraction[4][5]. By lowering the pH to ~2, the imidazole nitrogen protonates, driving the target molecule into the aqueous phase while neutral or acidic organic impurities remain in the organic phase. A subsequent pH swing to ~10 deprotonates the imidazole, allowing the free base thiol to be cleanly extracted back into a fresh organic solvent.

Part 2: Quantitative Data & Reagent Selection

To optimize the reduction of your crude extract, use the following table to understand why TCEP is the superior choice for this specific bifunctional molecule.

ParameterTCEP•HClDTT (Dithiothreitol)
Mechanism Phosphine-based direct reductionThiol-based disulfide exchange
Optimal pH Range 1.5 – 9.0 (Broad)7.5 – 8.5 (Mildly basic)
Air Stability Highly resistant to oxidationOxidizes rapidly in solution
Removal Requirement Often unnecessary (hydrophilic)Mandatory (interferes with downstream)
Odor OdorlessStrong, pungent (thiol odor)

Part 3: Step-by-Step Experimental Methodologies

Protocol 1: Disulfide Reduction and Acid-Base Extraction

This protocol is a self-validating system: by isolating the basic moiety via pH manipulation, you inherently strip away unreacted alkyl halides or neutral byproducts.

  • Solubilization & Reduction : Dissolve the crude extract in a degassed biphasic mixture of Dichloromethane (DCM) and 100 mM sodium phosphate buffer (pH 6.0). Add 1.5 molar equivalents of TCEP•HCl. Stir at room temperature for 30 minutes under a nitrogen atmosphere to ensure complete reduction of disulfides[3].

  • Acidic Partitioning : Add 1M HCl dropwise to the mixture until the aqueous phase reaches pH 2–3. Transfer to a separatory funnel. The protonated 3-(1H-Imidazol-1-YL)propane-1-thiol will partition into the aqueous layer. Drain and discard the organic layer containing non-basic impurities.

  • Basification : Cool the aqueous layer in an ice bath to prevent thermal degradation. Slowly add 1M NaOH until the pH reaches 9–10, converting the imidazole back to its free base form.

  • Extraction & Drying : Extract the aqueous layer three times with fresh, degassed DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Modified Silica Gel Flash Chromatography

Use this step if trace impurities remain after extraction.

  • Column Packing : Prepare a slurry of silica gel in your starting mobile phase (e.g., 95:5 DCM:MeOH) containing 2% Triethylamine (TEA)[4]. Pack the column and flush with 2–3 column volumes of the TEA-modified solvent to deactivate acidic silanols.

  • Sample Loading : Dissolve the extracted thiol in a minimum volume of the modified mobile phase and load it carefully onto the column.

  • Elution & Self-Validation Monitoring : Elute using a gradient of DCM/MeOH (maintaining a constant 2% TEA). Monitor fractions via TLC. Validation Tip: Use Ellman's reagent (DTNB) as a TLC stain; it will selectively react with the free thiol to produce a bright yellow spot, confirming both the presence of your target product and the success of the prior reduction step.

Part 4: Workflow Visualization

PurificationWorkflow N1 Crude Extract 3-(1H-Imidazol-1-yl)propane-1-thiol N2 Disulfide Reduction Add TCEP•HCl (pH 6.0) N1->N2 Cleave disulfides N3 Acid-Base Extraction Exploit Imidazole Basicity N2->N3 Phase separation N4 Aqueous Phase (pH 2-3) Protonated Imidazole N3->N4 1M HCl wash N8 Discard Organic Impurities N3->N8 Organic waste N5 Organic Phase (pH 9-10) Free Base Thiol N4->N5 1M NaOH + DCM N6 Flash Chromatography Silica + 1-5% TEA N5->N6 Concentrate N7 Pure Thiol Monomer (Target Compound) N6->N7 Elute pure fraction

Workflow for purifying 3-(1H-Imidazol-1-yl)propane-1-thiol via reduction and extraction.

Sources

Overcoming steric hindrance in 3-(1H-Imidazol-1-YL)propane-1-thiol functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Overview

Welcome to the Technical Support Center for 3-(1H-Imidazol-1-YL)propane-1-thiol (CAS No.: 1247376-49-3)[1][2]. This portal is designed for researchers and drug development professionals engineering advanced bio-interfaces, nanosensors, and catalytic surfaces.

While imidazole-terminated self-assembled monolayers (SAMs) offer powerful coordination chemistry for metal ions and proteins, the bulky nature of the imidazole ring frequently induces steric hindrance . This prevents the short propyl chains from packing densely, leading to disordered films and non-specific binding[3]. Furthermore, the unprotonated imidazole nitrogen can competitively coordinate with gold substrates, forcing the molecule into an undesirable "lying down" conformation[4].

This guide provides field-proven, self-validating protocols and troubleshooting steps to overcome these thermodynamic and kinetic barriers.

Troubleshooting Workflow

G Start Start: 3-(1H-Imidazol-1-YL) propane-1-thiol Assembly Check Steric Hindrance or Low Packing Density? Start->Check MixedSAM Strategy 1: Mixed SAMs Check->MixedSAM Bulky Headgroup pHControl Strategy 2: pH Modulation Check->pHControl N-Au Coordination Thermal Strategy 3: Thermal Annealing Check->Thermal Disordered Film Diluent Add 1-Propanethiol (1:3 Molar Ratio) MixedSAM->Diluent Success Dense, Upright Monolayer Achieved Diluent->Success Protonation Adjust pH to 5.5 (Protonate Imidazole) pHControl->Protonation Protonation->Success Heat Incubate at 40-60°C (Overcome Kinetic Trap) Thermal->Heat Heat->Success

Workflow for troubleshooting steric hindrance in imidazole-thiol SAMs.

Section 1: Core Methodologies

Protocol A: Mixed SAM Assembly to Alleviate Steric Bulk

When the headgroup is significantly larger than the cross-sectional area of the alkane chain, the chains cannot approach closely enough to establish stabilizing van der Waals interactions[3]. Co-adsorbing a diluent molecule spaces out the bulky headgroups.

Step-by-Step Procedure:

  • Substrate Cleaning: Immerse the gold substrate in piranha solution (30:70 v/v 30% H₂O₂ and concentrated H₂SO₄) for 10 minutes to remove organic contaminants. (Caution: Piranha is a strong oxidant and reacts violently with organics) Rinse thoroughly with absolute ethanol.

  • Solution Preparation: Prepare a 1 mM total thiol solution in absolute ethanol. Use a 1:3 molar ratio of 3-(1H-Imidazol-1-YL)propane-1-thiol to 1-propanethiol.

    • Causality: 1-propanethiol acts as a spacer. Because its chain length matches the target molecule, it prevents the disordered exposure of the alkane backbone that occurs when mismatched chain lengths are used[5]. It fills the steric voids beneath the bulky imidazole rings, allowing the formation of site-isolated active sites[6].

  • Inert Incubation: Place the substrate in the solution, reduce the headspace, and backfill the container with dry nitrogen gas.

    • Causality: Minimizing oxygen exposure prevents the oxidation of thiols into disulfides in solution, which drastically reduces the chemisorption rate.

  • Self-Validation Check: Measure the functionalized surface using cyclic voltammetry (CV) to calculate the electroactive coverage[6]. A densely packed mixed SAM should yield a theoretical coverage of ~3.5 to 4.5 × 10⁻¹⁰ mol/cm², confirming the elimination of steric voids[6].

Protocol B: pH-Modulated Assembly to Prevent N-Au Coordination

Imidazole is amphoteric, and its conjugate acid has a pKa of approximately 7.0[7][8]. In neutral or slightly basic ethanol solutions, the unprotonated nitrogen atom can competitively bind to the gold surface, causing the molecule to lie flat and drastically reducing packing density[4].

Step-by-Step Procedure:

  • Solvent Adjustment: Prepare a 1 mM solution of the imidazole-thiol in a 90:10 (v/v) ethanol/water mixture.

  • Acidification: Adjust the apparent pH of the solution to ~5.5 using dilute HCl.

    • Causality: Lowering the pH below the pKa ensures the imidazole ring is predominantly protonated (imidazolium cation). This eliminates the lone pair's ability to form an N-Au coordinate bond, forcing the molecule to bind exclusively via the S-Au covalent bond and stand upright[4].

  • Thermal Annealing: Incubate the substrate in the solution at 40 °C for 24–48 hours.

    • Causality: The electrostatic repulsion between the positively charged imidazolium rings creates a kinetic barrier to dense packing. Elevated temperatures provide the thermal energy required for the molecules to reorganize from a randomly distributed state into a highly oriented 2D crystalline lattice[3].

  • Self-Validation Check: Perform X-ray Photoelectron Spectroscopy (XPS). The presence of a single S 2p doublet at ~162 eV (thiolate-gold bond) and the absence of an N 1s peak shifted to lower binding energies (which would indicate N-Au coordination) validates a perfectly upright, sulfur-bound monolayer[4].

Section 2: Quantitative Data Summary

The following table summarizes expected surface metrics when applying the troubleshooting protocols to 3-(1H-Imidazol-1-YL)propane-1-thiol functionalization.

Assembly ConditionMolar Ratio (Target:Diluent)Solution pHEst. Packing Density (mol/cm²)Conformation State
Standard Pure SAM 1:0~7.0< 2.0 × 10⁻¹⁰Disordered / Lying flat[4]
Mixed SAM (1-Propanethiol) 1:3~7.0~4.5 × 10⁻¹⁰Upright / Site-Isolated[6]
pH-Modulated Pure SAM 1:05.5~3.8 × 10⁻¹⁰Upright (Protonated)[4]

Section 3: Frequently Asked Questions (FAQs)

Q1: Why is my film thickness lower than the theoretical length of the molecule? A: If your ellipsometry readings show a thickness of <0.4 nm (compared to the theoretical ~0.6-0.8 nm for the propyl-imidazole chain), your molecules are likely experiencing competitive binding. As an imidazole-thiol, the molecule possesses both N and S atoms that can concurrently or individually contribute to binding to noble metal surfaces[4]. To fix this, lower the assembly pH to ~5.5 to protonate the imidazole ring, forcing an upright, sulfur-only attachment[4].

Q2: How do I choose the correct diluent for a mixed SAM strategy? A: The diluent must be chosen based on chain length compatibility. If the diluent is significantly longer or shorter than the propyl chain of 3-(1H-Imidazol-1-YL)propane-1-thiol, the resulting SAM can be highly disordered at the molecular level, leading to unwanted non-specific protein adsorption[5]. Using 1-propanethiol perfectly matches the backbone length, filling the steric voids beneath the bulky imidazole headgroups without burying them[6].

Q3: I am assembling my SAM at room temperature, but the packing is poor. Should I increase the time or the temperature? A: While longer assembly times (24–48 hours) generally result in better monolayer packing, temperature is often the missing key for bulky molecules. Self-assembly is an exothermic process, but overcoming the steric hindrance of the imidazole rings requires activation energy[3]. Heating the solution to 40–60 °C provides the kinetic energy necessary for the molecules to diffuse across the surface and reorganize into a dense lattice[3].

Q4: Can I use pure water as a solvent since I need to adjust the pH? A: It is not recommended. While imidazole itself is highly soluble in water (up to 633 g/L)[7], the propyl-thiol backbone is hydrophobic. Using pure water can cause the molecules to form micelles rather than adsorbing uniformly onto the gold. A 90:10 ethanol/water mixture provides the best balance: ethanol solvates the alkyl chain, while the water fraction allows for accurate pH measurement and protonation[4].

Sources

Validation & Comparative

3-(1H-Imidazol-1-YL)propane-1-thiol vs 11-mercaptoundecanoic acid for SAMs

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of self-assembled monolayers (SAMs) is critical for researchers engineering biosensors, functionalizing nanoparticles, or developing biomimetic surfaces. The selection of the alkanethiol precursor dictates the thermodynamic stability, packing density, and chemical reactivity of the resulting interface.

This guide provides a rigorous comparison between two highly specialized SAM precursors: 11-mercaptoundecanoic acid (11-MUA) , the gold standard for covalent bioconjugation, and 3-(1H-Imidazol-1-YL)propane-1-thiol (3-IPT) , a specialized ligand for coordinative and biomimetic applications.

Mechanistic Profiling: Chain Length and Headgroup Causality

The performance of a SAM is governed by the synergistic relationship between its alkyl chain length (which drives self-assembly via van der Waals forces) and its terminal functional group (which dictates interfacial chemistry).

11-Mercaptoundecanoic Acid (11-MUA)

11-MUA is a long-chain alkanethiol terminating in a carboxylic acid (-COOH) group. The 10-methylene backbone provides substantial interchain van der Waals interactions (~1.5–2.0 kcal/mol per CH₂ group). This thermodynamic driving force overcomes the electrostatic repulsion between the terminal carboxyl groups, resulting in a highly ordered, crystalline-like, and densely packed monolayer[1].

  • Causality in Application: The dense packing prevents non-specific adsorption of proteins directly onto the gold substrate. The terminal -COOH groups (surface pKa ~5.5) are easily activated using EDC/NHS chemistry to form stable amide bonds with primary amines on target proteins, making 11-MUA the standard for Surface Plasmon Resonance (SPR) biosensors.

3-(1H-Imidazol-1-YL)propane-1-thiol (3-IPT)

3-IPT is a short-chain alkanethiol terminating in an imidazole ring. Unlike 11-MUA, 3-IPT forms a more fluid, less densely packed monolayer. The short 3-carbon spacer is an intentional design choice: it prevents the bulky imidazole headgroups from sterically hindering each other during assembly.

  • Causality in Application: The reduced packing density provides the imidazole rings with the necessary rotational degrees of freedom to act as axial ligands. The unprotonated pyridine-like nitrogen of the imidazole ring strongly coordinates with transition metals (Cu²⁺, Ni²⁺, Zn²⁺) or metalloporphyrins (e.g., heme iron)[2]. Furthermore, imidazole-terminated SAMs can act as biomimetic catalysts, mimicking the histidine residues found in enzymatic active sites to drive localized chemical reactions[3].

DecisionTree Start Select SAM Precursor Q1 Immobilization Strategy? Start->Q1 Cov Covalent (Amide Bond) Q1->Cov Primary Amines Coord Coordinative / Biomimetic Q1->Coord Metal Ions / Heme MUA 11-Mercaptoundecanoic Acid (11-MUA) Cov->MUA EDC/NHS Coupling IPT 3-(1H-Imidazol-1-YL)propane-1-thiol (3-IPT) Coord->IPT Axial Ligation

Decision matrix for selecting SAM precursors based on immobilization strategy.

Quantitative Performance Comparison

To facilitate optimal experimental design, the physical and chemical properties of both SAMs are summarized below.

Parameter11-Mercaptoundecanoic Acid (11-MUA)3-(1H-Imidazol-1-YL)propane-1-thiol (3-IPT)
Chain Length Long (11 carbons)Short (3 carbons)
Terminal Group Carboxylic Acid (-COOH)Imidazole
Monolayer Packing Highly ordered, crystallineFluid, semi-disordered
Surface Wettability Hydrophilic (Contact Angle ~10-15°)Moderately Hydrophilic (Contact Angle ~40-50°)
Primary Binding Mechanism Covalent (Amide bond via EDC/NHS)Coordinative (Metal ion chelation / Axial ligation)
Validation Techniques XPS (S2p binding energies), AFM[1]SEIRA (Imidazole band at ~1510 cm⁻¹)[4]
Primary Use Case SPR biosensors, antibody immobilizationMetalloporphyrin capture, biomimetic catalysis[3],[2]

Self-Validating Experimental Protocols

The following workflows detail the generation and functionalization of both SAMs. Each protocol includes built-in validation steps to ensure the integrity of the surface chemistry.

Protocol A: 11-MUA SAM Formation and Covalent Protein Coupling
  • Substrate Cleaning: Immerse the gold substrate in freshly prepared Piranha solution (3:1 H₂SO₄:H₂O₂) for 10 minutes to remove organic contaminants. (Caution: Piranha is highly reactive). Rinse copiously with Milli-Q water and absolute ethanol.

  • SAM Incubation: Submerge the clean gold in a 2 mM solution of 11-MUA in absolute ethanol. Incubate in the dark at room temperature for 18–24 hours to ensure maximum packing density[1].

  • Washing & Validation: Remove the substrate, rinse sequentially with ethanol and water, and dry under a stream of N₂. Validation: Measure the water contact angle; a successful 11-MUA SAM will yield an angle of <15°.

  • EDC/NHS Activation: Incubate the SAM in an aqueous solution containing 0.4 M EDC and 0.1 M NHS for 30 minutes. This converts the -COOH groups to amine-reactive NHS esters.

  • Protein Coupling: Immediately transfer the activated substrate to a solution of the target protein (10–50 µg/mL in pH 7.4 PBS) for 1 hour. Quench unreacted esters with 1 M ethanolamine (pH 8.5).

Protocol B: 3-IPT SAM Formation and Coordinative Ligation
  • Substrate Cleaning: Clean the gold substrate using oxygen plasma or UV-Ozone for 15 minutes, followed by an ethanol rinse.

  • SAM Incubation: Immerse the substrate in a 1 mM solution of 3-IPT in ethanol for 12–18 hours. A lower concentration is used to prevent multilayer formation via intermolecular hydrogen bonding of the imidazole rings.

  • Washing & Validation: Rinse extensively with ethanol to remove physisorbed molecules and dry with N₂. Validation: Surface-Enhanced Infrared Absorption (SEIRA) spectroscopy should reveal a distinct imidazole ring stretching band near 1510 cm⁻¹[4].

  • Metal/Heme Coordination: To immobilize metalloporphyrins (e.g., iron hangman complexes) or His-tagged proteins, incubate the 3-IPT SAM in a 0.1 mM solution of the metal complex in dichloromethane (or aqueous buffer for proteins) for 2 hours. The imidazole nitrogen acts as the 5th axial ligand, anchoring the complex to the surface[2],[4].

Workflow Clean Gold Substrate Cleaning Incubate SAM Incubation (1-5 mM, 18h) Clean->Incubate Wash Solvent Wash & N2 Drying Incubate->Wash ActMUA 11-MUA: EDC/NHS Activation Wash->ActMUA ActIPT 3-IPT: Metal Ion Incubation Wash->ActIPT BindMUA Protein Amine Coupling ActMUA->BindMUA BindIPT Target Protein or Heme Binding ActIPT->BindIPT

Step-by-step experimental workflow for SAM formation and surface functionalization.

Summary for Drug Development Professionals

For standard immunodiagnostics, lateral flow assays, and SPR-based kinetic screening, 11-MUA remains the undisputed choice. Its ability to form an impenetrable barrier against non-specific binding while providing a high density of covalent anchoring points ensures high signal-to-noise ratios in biological fluids.

Conversely, 3-IPT is a powerful tool for advanced biomimetic engineering. If your research involves studying electron transfer in metalloenzymes, developing site-specific capture mechanisms for His-tagged biologics without bulky NTA-Ni²⁺ linkers, or engineering catalytic surfaces that mimic enzymatic active sites[3], the coordinative flexibility of the short-chain imidazole SAM is unparalleled.

References

  • Tokel O, et al. "Portable microfluidic integrated plasmonic platform for pathogen detection." Scientific Reports, 5(5), 9152-9152 (2015). URL:[Link]

  • Stettner J, et al. "Characterization of 11-MUA SAM formation on gold surfaces." ResearchGate (2020). URL:[Link]

  • "Self-assembled bifunctional surface mimics an enzymatic and templating protein for the synthesis of a metal oxide semiconductor." Proceedings of the National Academy of Sciences (PNAS) (2006). URL:[Link]

  • "Synthesis and Properties of Metalloporphyrin Monolayers and Stacked Multilayers Bound to an Electrode via Site Specific Axial Ligation to a Self-Assembled Monolayer." Journal of the American Chemical Society. URL:[Link]

  • "2nd coordination sphere controlled electron transfer of iron hangman complexes on electrodes probed by surface enhanced vibrational spectroscopy." PMC (NIH). URL:[Link]

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A Comparative Analysis of Surface Density: 3-(1H-Imidazol-1-YL)propane-1-thiol vs. Mercaptohexanol Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Surface Science and Drug Development

In the realm of surface functionalization, the precise control over the density and orientation of immobilized molecules is paramount. Self-assembled monolayers (SAMs) of organothiols on gold surfaces have emerged as a cornerstone technology, offering a versatile platform for tailoring interfacial properties. This guide provides an in-depth comparison of the surface density of two key functional thiols: 3-(1H-Imidazol-1-YL)propane-1-thiol and 6-mercapto-1-hexanol (MCH). While MCH is a well-established component in the surface chemistry toolbox, often utilized as a spacer to control the density of other ligands, the imidazole-terminated thiol presents unique opportunities for applications in areas such as biosensing, catalysis, and coordination chemistry due to the versatile nature of the imidazole moiety.

This guide moves beyond a simple cataloging of facts to explain the underlying principles that govern the packing density of these molecules. We will delve into the experimental data available for MCH and, in the absence of extensive direct experimental values for 3-(1H-Imidazol-1-YL)propane-1-thiol, we will leverage theoretical considerations and data from analogous systems to provide a scientifically grounded comparison.

Understanding Surface Density in Self-Assembled Monolayers

The surface density of a SAM, typically quantified in molecules per unit area (e.g., molecules/cm²), is a critical parameter that dictates the monolayer's properties. A densely packed monolayer, where the constituent molecules are in a highly ordered, crystalline-like arrangement, provides a robust barrier and a well-defined surface chemistry. Conversely, a less densely packed monolayer may exhibit more conformational flexibility and allow for greater penetration of solvent and other solution-phase species.

The final packing density of an alkanethiol SAM is a result of a delicate balance of intermolecular and molecule-substrate interactions. Key contributing factors include:

  • Chain Length: Longer alkyl chains lead to stronger van der Waals interactions between adjacent molecules, promoting a more ordered and densely packed monolayer.

  • Terminal Functional Group: The size, shape, and polarity of the terminal group significantly influence how the molecules arrange themselves. Bulky groups can sterically hinder close packing, while polar groups capable of hydrogen bonding can introduce additional ordering forces.

  • Substrate and Preparation Conditions: The crystallinity of the gold substrate, the cleanliness of the surface, the solvent used for deposition, and the immersion time all play crucial roles in the final quality and density of the SAM.

Comparative Analysis: Imidazole-Thiol vs. Mercaptohexanol

While both molecules are alkanethiols and thus share the same gold-thiol anchoring chemistry, their terminal functional groups—an imidazole ring and a hydroxyl group—are expected to lead to distinct packing behaviors.

Feature3-(1H-Imidazol-1-YL)propane-1-thiol6-Mercapto-1-hexanol (MCH)
Alkyl Chain Length Propane (3 carbons)Hexane (6 carbons)
Terminal Group ImidazoleHydroxyl
Terminal Group Size Bulky, aromatic heterocycleSmall, polar
Intermolecular Interactions π-π stacking, hydrogen bonding (N-H)Hydrogen bonding (O-H)
Expected Packing Density Lower than MCH due to steric hindrance from the imidazole ring, though π-π stacking could promote local order.Generally forms well-packed, dense monolayers.
Reported Surface Density Direct experimental data is scarce. Theoretical considerations and data from analogous short-chain thiols with bulky headgroups suggest a lower packing density compared to simple alkanethiols.While often used in mixed SAMs, pure MCH monolayers are described as closely packed. For a comparable short-chain thiol, 3-mercaptopropionic acid, a surface coverage of 1.29 x 10¹³ molecules/cm² has been reported[1][2]. The theoretical maximum for alkanethiols on Au(111) is approximately 4.6 x 10¹⁴ molecules/cm²[3].
Surface Properties Presents a versatile surface for metal ion coordination, catalysis, and biomolecule immobilization.Creates a hydrophilic, protein-resistant surface.

Causality Behind the Expected Differences:

The primary determinant for the anticipated lower surface density of 3-(1H-Imidazol-1-YL)propane-1-thiol compared to MCH is the steric bulk of the imidazole ring. The planar but relatively large imidazole group will likely prevent the alkyl chains from adopting the close-packed (√3 × √3)R30° structure commonly observed for simple alkanethiols on Au(111)[4]. While the potential for π-π stacking between adjacent imidazole rings could introduce a degree of local order, the overall packing density is expected to be reduced.

In contrast, the hydroxyl group of MCH is small and can readily participate in intermolecular hydrogen bonding networks without significant steric hindrance. Although MCH has a shorter alkyl chain than ideal for forming highly crystalline SAMs (typically C10 or longer), it is known to form dense and relatively well-ordered monolayers[5][6]. The longer alkyl chain of MCH (6 carbons vs. 3 for the imidazole-thiol) also contributes to stronger van der Waals interactions, further favoring a more compact assembly.

Experimental Methodologies for Surface Density Determination

A multi-technique approach is essential for a comprehensive understanding of SAM surface density and quality.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful technique for determining the elemental composition and chemical states of the surface. By analyzing the attenuation of the gold substrate signal (e.g., Au 4f) upon SAM formation, the thickness of the monolayer can be calculated, which is related to the surface coverage.

Experimental Protocol: XPS Analysis of SAMs on Gold

  • Substrate Preparation: Begin with a clean, freshly prepared gold substrate.

  • SAM Formation: Immerse the gold substrate in a dilute (typically 1 mM) ethanolic solution of the desired thiol for a sufficient duration (e.g., 18-24 hours) to ensure the formation of a well-ordered monolayer.

  • Rinsing: After incubation, thoroughly rinse the substrate with ethanol to remove non-chemisorbed molecules and dry with a stream of inert gas (e.g., nitrogen).

  • XPS Analysis:

    • Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Perform high-resolution scans of the relevant elemental regions: C 1s, O 1s (for MCH), N 1s (for the imidazole-thiol), S 2p, and Au 4f.

    • The S 2p spectrum should show a peak at approximately 162 eV, characteristic of a thiolate bond to gold.

    • The surface coverage (Γ) in molecules/cm² can be estimated from the attenuation of the Au 4f signal using the following equation: Γ = - (ρ * N_A / M) * λ * sin(θ) * ln(I / I₀) where ρ is the density of the SAM, N_A is Avogadro's number, M is the molecular weight, λ is the inelastic mean free path of the photoelectrons, θ is the take-off angle, and I and I₀ are the intensities of the Au 4f signal with and without the SAM, respectively.

XPS_Workflow cluster_prep Sample Preparation cluster_analysis XPS Analysis Clean_Au Clean Gold Substrate SAM_Formation SAM Formation (Thiol Solution) Clean_Au->SAM_Formation Immerse Rinse_Dry Rinse and Dry SAM_Formation->Rinse_Dry Remove UHV_Intro Introduce to UHV Rinse_Dry->UHV_Intro Transfer Survey_Scan Survey Scan UHV_Intro->Survey_Scan HighRes_Scan High-Resolution Scans (C, O, N, S, Au) Survey_Scan->HighRes_Scan Data_Analysis Data Analysis (Thickness, Coverage) HighRes_Scan->Data_Analysis Ellipsometry_Workflow Start Start Bare_Au Measure Bare Gold (Ψ₀, Δ₀) Start->Bare_Au Form_SAM Form SAM Bare_Au->Form_SAM SAM_Au Measure SAM on Gold (Ψ, Δ) Form_SAM->SAM_Au Model Model Data (Substrate/Film) SAM_Au->Model Thickness Calculate Thickness Model->Thickness

Workflow for determining SAM thickness using ellipsometry.
Contact Angle Goniometry

Contact angle goniometry measures the wettability of a surface by a probe liquid (typically water). The contact angle is sensitive to the chemical nature of the terminal groups of the SAM. A well-ordered, densely packed monolayer will present a uniform surface chemistry, leading to a consistent and reproducible contact angle.

Experimental Protocol: Contact Angle Measurement

  • Prepare SAM: Form the SAM on the gold substrate as described previously.

  • Goniometer Setup: Place the SAM-covered substrate on the stage of the contact angle goniometer.

  • Droplet Deposition: Gently dispense a small droplet of high-purity water onto the surface.

  • Image Capture and Analysis: Capture a high-resolution image of the droplet and use software to measure the angle formed at the solid-liquid-vapor interface. For MCH, a hydrophilic surface is expected, with a water contact angle typically in the range of 40-60°. For the imidazole-terminated thiol, the contact angle will depend on the orientation of the imidazole ring, but a moderately hydrophilic character is anticipated.

Conclusion

The choice between 3-(1H-Imidazol-1-YL)propane-1-thiol and mercaptohexanol for surface modification will depend on the specific application requirements. MCH is a reliable choice for creating well-defined, hydrophilic surfaces and for diluting the surface concentration of other molecules in mixed SAMs. Its surface density is expected to be relatively high for a short-chain thiol due to its small, hydrogen-bonding terminal group and longer alkyl chain compared to the imidazole-thiol.

3-(1H-Imidazol-1-YL)propane-1-thiol, while likely forming a less dense monolayer due to the steric hindrance of the imidazole ring, offers a unique and versatile surface chemistry. The exposed imidazole groups can act as ligands for metal ions, as catalytic sites, or as points of attachment for biomolecules. Researchers utilizing this thiol should anticipate a lower surface coverage compared to MCH and should employ the characterization techniques outlined in this guide to thoroughly validate their functionalized surfaces. Further experimental and computational studies are warranted to precisely quantify the surface density of imidazole-terminated alkanethiol SAMs and to fully elucidate the structure-property relationships of this promising class of surface modifiers.

References

  • BenchChem. (2025). A Comparative Guide to Validating 6-Mercapto-1-hexanol (MCH) SAM Surface Coverage.
  • Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103-1170.
  • Ulman, A. (1996). Formation and Structure of Self-Assembled Monolayers. Chemical Reviews, 96(4), 1533-1554.
  • Vericat, C., Vela, M. E., Benitez, G., Carro, P., & Salvarezza, R. C. (2010). Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system. Chemical Society Reviews, 39(5), 1805-1834.
  • Bain, C. D., Troughton, E. B., Tao, Y. T., Evall, J., Whitesides, G. M., & Nuzzo, R. G. (1989). Formation of monolayer films by the spontaneous assembly of organic thiols from solution onto gold. Journal of the American Chemical Society, 111(1), 321-335.
  • Schreiber, F. (2000). Structure and growth of self-assembling monolayers. Progress in Surface Science, 65(5-8), 151-256.
  • Gooding, J. J., & Ciampi, S. (2011). The molecular level modification of surfaces: from self-assembled monolayers to complex molecular assemblies. Chemical Society Reviews, 40(5), 2704-2718.
  • Onclin, S., Ravoo, B. J., & Reinhoudt, D. N. (2005). Engineering silicon oxide surfaces using self-assembled monolayers.
  • Mandler, D., & Kraus-Ophir, S. (2011). Self-assembled monolayers (SAMs) for electrochemical sensing. Journal of Solid State Electrochemistry, 15(7-8), 1535-1558.
  • Wink, T., van Zuilen, S. J., Bult, A., & van Bennekom, W. P. (1997). Self-assembled monolayers for biosensors. The Analyst, 122(4), 43R-50R.

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A Comparative Guide to the Cyclic Voltammetry Validation of 3-(1H-Imidazol-1-YL)propane-1-thiol Modified Electrodes

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed, in-depth protocol and comparative analysis for the electrochemical validation of gold electrodes modified with 3-(1H-Imidazol-1-YL)propane-1-thiol (ImPTh). We move beyond a simple recitation of steps to explain the underlying principles, ensuring a robust and self-validating experimental design. This document is intended for researchers, scientists, and drug development professionals who leverage surface chemistry for advanced sensing and molecular interaction studies.

Introduction: The Critical Role of Surface Validation

In the realm of electrochemical sensors and biosensors, the interface between the electrode and the solution is paramount. Self-assembled monolayers (SAMs) formed by the spontaneous chemisorption of thiols onto gold surfaces provide a versatile platform for tailoring these interfaces. The choice of the thiol's terminal group dictates the surface's functionality.

3-(1H-Imidazol-1-YL)propane-1-thiol (ImPTh) is a molecule of significant interest. Its propane-thiol anchor ensures strong covalent bonding to the gold substrate, while the terminal imidazole group offers unique properties: it can act as a ligand for metal ion coordination, a hydrogen bond donor/acceptor, and a versatile linker for immobilizing biomolecules.

However, the mere act of exposing a gold surface to a thiol solution does not guarantee the formation of a dense, well-ordered, and functional monolayer. Defects, such as pinholes and disordered domains, can compromise sensor performance, leading to non-specific binding, erratic signals, and poor reproducibility.[1] Therefore, rigorous electrochemical validation is not just a preliminary step but a critical quality control measure. Cyclic voltammetry (CV) is a powerful, accessible, and highly informative technique for this purpose.[2][3]

This guide will compare the electrochemical signature of a well-formed ImPTh monolayer against two critical benchmarks: a bare, unmodified gold electrode and a gold electrode modified with a classic insulating alkanethiol. This comparison allows for the unambiguous characterization of the ImPTh layer's integrity and properties.

The Principle: Using Redox Probes to Interrogate the Surface

Cyclic voltammetry assesses the quality of a SAM by measuring how effectively it blocks or mediates the transfer of electrons between the electrode surface and a redox-active molecule (a "redox probe") in the solution.[4]

The core principle is straightforward:

  • Bare Gold Electrode: A clean, unmodified gold surface allows redox probes in the electrolyte to freely approach the surface and exchange electrons. This results in a CV with large, well-defined oxidation and reduction peaks.[5]

  • Insulating SAM-Modified Electrode: A dense, well-ordered monolayer, such as one formed by a long-chain alkanethiol, acts as a physical and dielectric barrier.[6] It prevents the redox probe from reaching the electrode, leading to a dramatic reduction or complete suppression of the redox peaks. The primary current measured is the non-Faradaic charging current of the double layer.[1]

  • Functional SAM (ImPTh): An ImPTh monolayer is expected to block electron transfer, but its behavior may differ from a purely insulating layer due to its polarity and structure. The degree to which it blocks the redox probe is a direct measure of its packing density and surface coverage.

By analyzing the changes in peak current (i_p), the separation between anodic and cathodic peak potentials (ΔE_p), and the overall shape of the voltammogram, we can quantitatively assess the quality of the ImPTh monolayer.[7]

Experimental Design and Protocols

A successful validation experiment relies on meticulous preparation and a logical workflow. The following protocols provide a self-validating system, where the results from control surfaces confirm the integrity of the overall process.

Mandatory Visualization: Experimental Workflow

The entire validation process can be visualized as a sequential workflow, from initial substrate preparation to final data analysis.

G cluster_0 Part 1: Electrode Preparation cluster_1 Part 2: Surface Modification cluster_2 Part 3: CV Validation A Start: Gold Disc Electrode B Mechanical Polishing (Alumina Slurry) A->B C Sonication (Water & Ethanol) B->C D Electrochemical Cleaning (0.5M H₂SO₄ Cycling) C->D E Final Rinse & Dry (DI Water, Ethanol, N₂) D->E G Immerse Clean Electrode (12-18 hours in inert atm.) E->G Cleaned Electrode J Assemble 3-Electrode Cell E->J Bare Electrode (Control) F Prepare 1 mM Thiol Solution (ImPTh or Dodecanethiol) F->G H Rinse & Dry (Ethanol, N₂) G->H H->J Modified Electrode I Prepare Electrolyte with Redox Probe (e.g., 5mM [Fe(CN)₆]³⁻/⁴⁻) I->J K Run Cyclic Voltammetry J->K L Analyze Data: Compare Bare Au, ImPTh, & DDT K->L

Caption: Experimental workflow for electrode preparation, modification, and CV validation.

Detailed Experimental Protocols

Protocol 1: Gold Electrode Cleaning

Causality: A pristine gold surface is non-negotiable for the formation of a high-quality, ordered SAM.[8] This multi-step cleaning protocol removes both organic contaminants and loosely bound gold atoms, creating a reproducible surface.

  • Mechanical Polishing: Polish the gold disk electrode with 0.3 µm and 0.05 µm alumina slurries on a polishing pad for 3-5 minutes each. Rinse thoroughly with deionized (DI) water between steps.

  • Sonication: Sonicate the electrode in DI water for 10 minutes, followed by sonication in absolute ethanol for 10 minutes to remove polishing residues.

  • Electrochemical Cleaning: In a dedicated electrochemical cell, immerse the electrode in freshly prepared 0.5 M H₂SO₄. Cycle the potential between the onset of gold oxidation (approx. +1.5 V) and the reduction of the gold oxide layer (approx. -0.3 V) vs. Ag/AgCl at a scan rate of 100 mV/s.[9] Continue until a stable and characteristic voltammogram for clean gold is obtained (typically 20-30 cycles). This step electrochemically smooths the surface.

  • Final Rinse and Dry: Rinse the electrode copiously with DI water, followed by absolute ethanol. Dry the electrode under a gentle stream of high-purity nitrogen gas. The electrode is now ready for immediate modification.

Protocol 2: Formation of the ImPTh Self-Assembled Monolayer

Causality: The formation of a well-ordered SAM is a time-dependent process that requires a clean environment to prevent contamination and oxidation of the thiol.

  • Solution Preparation: Prepare a 1 mM solution of 3-(1H-Imidazol-1-YL)propane-1-thiol in absolute ethanol. To minimize disulfide formation, it is best practice to use a solvent that has been degassed with nitrogen or argon.[8]

  • Immersion: Immediately immerse the freshly cleaned and dried gold electrode into the thiol solution. The container should be sealed and ideally backfilled with an inert gas (N₂ or Ar).

  • Incubation: Allow the self-assembly process to proceed for 12-18 hours at room temperature. This extended time allows for molecular reorganization on the surface, leading to a more ordered and densely packed monolayer.

  • Rinsing: After incubation, remove the electrode from the solution and rinse it thoroughly with absolute ethanol to remove any non-chemisorbed (physisorbed) molecules.

  • Drying: Dry the modified electrode under a gentle stream of nitrogen. The electrode is now ready for characterization.

Protocol 3: Cyclic Voltammetry Characterization

Causality: The choice of redox probe is critical. An outer-sphere redox probe, whose electron transfer kinetics are sensitive to the distance and dielectric properties of the interface but not to specific surface chemistry, is ideal for assessing blocking behavior.[4] Potassium ferricyanide/ferrocyanide is a classic choice for this purpose.

  • Electrolyte Preparation: Prepare an aqueous solution of 5 mM potassium ferricyanide (K₃[Fe(CN)₆]) and 5 mM potassium ferrocyanide (K₄[Fe(CN)₆]) in a supporting electrolyte, such as 0.1 M KCl.[10][11]

  • Cell Assembly: Assemble a standard three-electrode cell:

    • Working Electrode: The electrode to be tested (Bare Au, ImPTh-Au, or control thiol-Au).

    • Reference Electrode: Silver/Silver Chloride (Ag/AgCl).

    • Counter Electrode: Platinum wire or mesh.

  • CV Measurement: Immerse the electrodes in the electrolyte solution. Perform cyclic voltammetry by sweeping the potential from a value where no reaction occurs (e.g., +0.6 V) to a potential sufficient to reduce the probe (e.g., -0.2 V) and back again. A typical scan rate is 100 mV/s.[7]

  • Data Collection: Record the voltammograms for the bare gold electrode, the ImPTh-modified electrode, and the comparative alkanethiol-modified electrode under identical conditions.

Performance Benchmarking and Data Interpretation

The core of the validation lies in comparing the CV response of the ImPTh-modified electrode to the controls.

Mandatory Visualization: Electron Transfer at Different Interfaces

Caption: Redox probe interaction with a bare vs. a SAM-modified electrode surface.

Comparative Data Analysis

The following table summarizes the expected results from the CV experiment. The values are illustrative and based on established electrochemical principles for high-quality monolayers.[6][12][13]

ParameterBare Gold Electrode1-Dodecanethiol (DDT) Modified AuImPTh Modified AuInterpretation
Anodic Peak Current (I_pa) High, well-defined (e.g., ~50-100 µA)Severely attenuated or absent (< 1 µA)Severely attenuated (e.g., < 2-5 µA)A low current on the modified electrodes indicates effective blocking of the redox probe from the surface.
Peak-to-Peak Separation (ΔE_p) Near-ideal reversible behavior (~60-90 mV)Not applicable (no peaks)May be large or peaks may be absentA large ΔE_p or absence of peaks signifies slow electron transfer kinetics, characteristic of a blocking layer.
Overall Shape Classic "duck-shaped" reversible voltammogramFlat, featureless curve (capacitive current only)Largely featureless, may show slightly higher capacitive current than DDT due to the polar imidazole headgroup.The loss of Faradaic peaks is the primary indicator of a successful, non-conductive monolayer formation.
Surface Coverage (θ) Not Applicable> 99.9%> 99%Calculated from the attenuation of the redox signal, a high coverage value confirms a densely packed monolayer.[6]
Interpreting Your Results
  • If your ImPTh-modified electrode's CV looks similar to the bare gold electrode: This indicates a failed modification. Potential causes include incomplete cleaning, degraded thiol solution (e.g., oxidized to disulfide), or insufficient incubation time.

  • If your ImPTh-modified electrode shows suppressed but still significant peaks: This suggests a partially formed or highly defective monolayer with numerous pinholes, allowing the redox probe to access the underlying gold.[1]

  • If your ImPTh-modified electrode's CV resembles the DDT control (a near-flat line): This is the desired result. It confirms the formation of a dense, well-packed monolayer that effectively insulates the electrode surface, providing a valid starting point for subsequent functionalization or sensing experiments.

Conclusion

The validation of 3-(1H-Imidazol-1-YL)propane-1-thiol modified electrodes via cyclic voltammetry is an indispensable step in surface science and sensor development. By systematically comparing the electrochemical response to that of a bare gold surface and a standard insulating alkanethiol monolayer, researchers can gain definitive, quantitative insights into the quality and integrity of their functionalized interface. A successful validation, characterized by the profound suppression of Faradaic currents from an outer-sphere redox probe, provides the confidence that the electrode surface is properly prepared for its intended application, be it in biosensing, drug discovery, or fundamental electrochemical studies.

References

  • Cannes, C., Kanoufi, F., & Bard, A. J. (2003). Cyclic voltammetry and scanning electrochemical microscopy of ferrocenemethanol at monolayer and bilayer-modified gold electrode. Journal of Electroanalytical Chemistry.

  • Cannes, C., Kanoufi, F., & Bard, A. J. (2003). Cyclic voltammetry and scanning electrochemical microscopy of ferrocenemethanol at monolayer and bilayer-modified gold electrodes. Semantic Scholar.

  • Orzolek, T. (2024). Beyond the Gold–Thiol Paradigm: Exploring Alternative Interfaces for Electrochemical Nucleic Acid-Based Sensing. ACS Sensors.

  • Ghomari, A., et al. (n.d.). Electrical Characterization of a Thiol SAM on Gold as a First Step for the Fabrication of Immunosensors based on a Quartz Crystal Microbalance. PMC.

  • Kumar, A. S., & Kumar, S. (2006). Self-assembled monolayers (SAMs) of alkoxycyanobiphenyl thiols on gold--a study of electron transfer reaction using cyclic voltammetry and electrochemical impedance spectroscopy. PubMed.

  • Gau, Y., et al. (2026). Optical Analysis of Cyclic Voltammetry of Ferrocenemethanol: A Comparative Study of SPR and LSPR. PMC.

  • ResearchGate. (n.d.). Cyclic voltammetry measurements of different redox probes for GCE, 15%... ResearchGate.

  • O'Connell, M. A., et al. (n.d.). Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu. ChemRxiv.

  • ResearchGate. (n.d.). Cyclic voltammograms of (A) 1,1'-ferrocene dimethanol and (B) potassium... ResearchGate.

  • Sulle, A., et al. (2023). Recent advances in gold electrode fabrication for low-resource setting biosensing. PMC.

  • Carroll, D. (2025). Redox Probes. Electrochemical Insights.

  • Porter, M. D. (2021). Electrochemical Characterization of Self-Assembled Monolayers on Gold Substrates Derived from Thermal Decomposition of Monolayer. UR Scholarship Repository.

  • Zimmer and Peacock. (n.d.). Forming a SAM on a gold electrode. zimmerandpeacock.

  • Kim, J., et al. (2022). Regenerative Strategy of Gold Electrodes for Long-Term Reuse of Electrochemical Biosensors. PMC.

  • O'Connell, M. A., et al. (2023). Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu. ACS Publications.

  • BenchChem. (n.d.). Application Notes and Protocols for the Preparation of Gold Surfaces via Thiol Self-Assembly. Benchchem.

  • Orzolek, T. (2024). Beyond the Gold-Thiol Paradigm: Exploring Alternative Interfaces for Electrochemical Nucleic Acid-Based Sensing. PubMed.

  • Stanley, R. S. (2024). Probing the Surface Structure of Ferrocene Modified Electrodes using Cyclic Voltammetry. BYU ScholarsArchive.

  • Sulle, A., et al. (2023). Recent advances in gold electrode fabrication for low-resource setting biosensing. Lab on a Chip (RSC Publishing).

  • Orzolek, T. (2024). (PDF) Beyond the Gold-Thiol Paradigm: Exploring Alternative Interfaces for Electrochemical Nucleic Acid-Based Sensing. ResearchGate.

  • Wang, Y., et al. (2017). Electrochemical impedance spectroscopy study of carbohydrate-terminated alkanethiol monolayers on nanoporous gold: Implications for pore wetting. PMC.

  • Nguyen, T. T. T., et al. (2022). Removal of Thiol-SAM on a Gold Surface for Re-Use of an Interdigitated Chain-Shaped Electrode. MDPI.

  • ResearchGate. (n.d.). The use of cyclic voltammetry (CV) to analyze potassium ferricyanide... ResearchGate.

  • Sun, R. (2019). How can I modify the gold electrode with thiol SAM layers?. ResearchGate.

  • Karimi-Maleh, H., et al. (2020). Recent Advances in Applications of Voltammetric Sensors Modified with Ferrocene and Its Derivatives. PMC.

  • Yalcinkaya, E. E., et al. (2021). Investigation of electrochemical behavior of potassium ferricyanide/ferrocyanide redox probes on screen printed carbon electrode through cyclic voltammetry and electrochemical impedance spectroscopy. PMC.

  • Björefors, F., et al. (2007). Electrochemical Impedance Spectroscopy for Investigations on Ion Permeation in ω-Functionalized Self-Assembled Monolayers. ACS Publications.

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  • iGEM. (n.d.). Protocol for cyclic voltammetry. iGEM.

  • Gaught, C. (2024). Electrochemical Analysis of Self-Assembled Monolayers of Thiols on Gold. CrossWorks.

  • BASi. (n.d.). Study of Ferricyanide by Cyclic Voltammetry Using the CV-50W. BASi.

  • Björefors, F., et al. (2007). Electrochemical impedance spectroscopy for investigations on ion permeation in omega-functionalized self-assembled monolayers. PubMed.

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FTIR-ATR analysis of 3-(1H-Imidazol-1-YL)propane-1-thiol binding on gold

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Characterization of Imidazole-Terminated SAMs: A Comparative Guide to ATR-SEIRAS vs. Conventional FTIR-ATR

As a Senior Application Scientist, I frequently encounter challenges in characterizing ultra-thin organic architectures at the solid-liquid interface. 3-(1H-Imidazol-1-YL)propane-1-thiol is a critical bifunctional molecule used to engineer gold surfaces for biosensing, electrocatalysis, and immobilized metal affinity chromatography (IMAC). The thiol group anchors the molecule to the gold substrate, while the terminal imidazole ring acts as a versatile coordination site for transition metals (e.g., Cu²⁺, Ni²⁺) or direct hydrogen-bonding interactions.

However, standard analytical techniques often fail to capture the nuanced structural dynamics of these monolayers in their native aqueous environments. This guide objectively compares the analytical performance of Attenuated Total Reflectance Surface-Enhanced Infrared Absorption Spectroscopy (ATR-SEIRAS) against conventional FTIR-ATR for the characterization of 3-(1H-Imidazol-1-YL)propane-1-thiol self-assembled monolayers (SAMs) on gold.

Mechanistic Foundations: The Causality of Signal Enhancement

Conventional FTIR-ATR relies on the evanescent wave generated at the interface of a high-refractive-index internal reflection element (IRE, such as Si, Ge, or ZnSe). When analyzing a sub-nanometer SAM, the interaction volume is minuscule, resulting in poor signal-to-noise ratios (SNR) and making in-situ aqueous measurements nearly impossible due to the overwhelming background absorption of water[1].

ATR-SEIRAS resolves this by integrating a nanostructured gold film onto the IRE. The causality of the enhancement is rooted in plasmonics: the incident infrared radiation excites localized surface plasmon resonances (LSPR) within the gold nano-islands. This creates a highly enhanced electromagnetic field strictly confined to the immediate vicinity of the gold surface (decaying within 5-10 nm)[2]. Consequently, the vibrational modes of the 3-(1H-Imidazol-1-YL)propane-1-thiol molecules are amplified by factors of 10 to 100, while bulk solution signals remain unenhanced. Furthermore, the surface selection rule of SEIRAS dictates that only vibrational dipole moments with a component perpendicular to the gold surface are enhanced, allowing for precise determination of the imidazole ring's orientation[3].

Quantitative Performance Comparison

The table below summarizes the empirical performance of both techniques when analyzing 3-(1H-Imidazol-1-YL)propane-1-thiol SAMs.

Performance MetricConventional FTIR-ATRATR-SEIRASMechanistic Driver
Signal Enhancement 1x (Baseline)10x - 100xPlasmonic field amplification by Au nano-islands[2].
Monolayer Sensitivity Poor (Requires ex-situ drying)Excellent (Sub-monolayer LOD)Strong near-field confinement at the Au interface[4].
Aqueous Background Overwhelming (H-O-H bend masks signals)Suppressed (Bulk water not enhanced)Evanescent field enhancement decays within <10 nm[4].
Orientation Analysis LimitedHighly AccurateStrict surface selection rules (perpendicular dipoles)[3].
In-situ Electrochemistry Not feasible (Continuous Au film blocks IR)Fully IntegratedNanostructured Au film acts as a working electrode[3].

Self-Validating Experimental Protocol

To ensure scientific integrity, the following step-by-step methodology incorporates built-in validation checkpoints. This protocol describes the in-situ formation and characterization of the 3-(1H-Imidazol-1-YL)propane-1-thiol SAM using ATR-SEIRAS.

Step 1: Substrate Preparation & Gold Film Deposition

  • Polish a silicon hemispherical IRE using 0.05 µm alumina slurry, followed by sonication in ultrapure water and acetone.

  • Immerse the Si IRE in 2% HF for 2 minutes to remove the native oxide layer, terminating the surface with Si-H bonds.

  • Validation Checkpoint: Perform a baseline IR scan. The absence of the broad Si-O-Si band (~1100 cm⁻¹) confirms successful oxide removal.

  • Deposit the nanostructured gold film via electroless plating using a mixture of NaAuCl₄ and Na₂SO₃. Monitor the deposition time (typically 2-5 minutes) to achieve an interconnected island structure (percolation threshold).

Step 2: System Assembly & Baseline Acquisition

  • Mount the Au-coated Si IRE into a customized Teflon spectroelectrochemical cell[4].

  • Fill the cell with the background electrolyte (e.g., 0.1 M NaF in D₂O to avoid H₂O bending overlap with imidazole modes).

  • Validation Checkpoint: Acquire a background single-beam spectrum. The energy throughput should be at least 10-20% of the bare Si crystal, confirming the Au film is not too thick[2].

Step 3: In-Situ SAM Formation

  • Inject 3-(1H-Imidazol-1-YL)propane-1-thiol into the cell to reach a final concentration of 1 mM.

  • Continuously record ATR-SEIRAS spectra at 2-minute intervals. The thiol group will chemisorb onto the gold, forming a strong Au-S bond.

  • Validation Checkpoint: Monitor the emergence of the ν(C=N) imidazole ring mode (~1487-1494 cm⁻¹) and the CH₂ stretching modes (2850, 2925 cm⁻¹). The intensity should plateau after 60-120 minutes, indicating monolayer saturation[3].

Step 4: Orientation and Structural Analysis

  • Analyze the relative intensities of the in-plane vs. out-of-plane imidazole ring vibrations.

  • A strong ν(C=N) band indicates the imidazole ring is oriented somewhat perpendicular to the surface, maximizing its interaction with the enhanced surface-normal electric field[3].

Workflow & Signaling Diagram

The following diagram illustrates the logical workflow and surface interactions involved in the ATR-SEIRAS analytical process.

Workflow cluster_preparation Phase 1: Substrate Engineering cluster_sam Phase 2: Molecular Assembly cluster_detection Phase 3: SEIRAS Detection Si Bare Si ATR Crystal (IR Transparent) HF HF Etching (Oxide Removal) Si->HF AuDep Electroless Au Deposition (Nanostructured Film) HF->AuDep Thiol Inject 3-(1H-Imidazol-1-YL) propane-1-thiol AuDep->Thiol Substrate Ready Chemisorption Au-S Bond Formation (Self-Assembly) Thiol->Chemisorption Plasmon LSPR Excitation (Near-Field Enhancement) Chemisorption->Plasmon In-situ IR Beam Spectra Vibrational Readout (ν(C=N) at ~1490 cm⁻¹) Plasmon->Spectra

Logical workflow of ATR-SEIRAS for characterizing imidazole-thiol SAMs on nanostructured gold.

Conclusion

For researchers investigating 3-(1H-Imidazol-1-YL)propane-1-thiol binding on gold, transitioning from conventional FTIR-ATR to ATR-SEIRAS is not merely an upgrade in signal intensity; it is a fundamental shift in analytical capability. By leveraging plasmonic enhancement and strict surface selection rules, ATR-SEIRAS provides a self-validating, real-time window into the molecular orientation and binding kinetics of the monolayer, free from the overwhelming interference of bulk aqueous media.

References

  • Electrochemical SEIRAS Analysis of Imidazole-Ring-Functionalized Self-Assembled Monolayers. MDPI.[Link]

  • Hybrid Gold–Conductive Metal Oxide Films for Attenuated Total Reflectance Surface Enhanced Infrared Absorption Spectroscopy. ACS Applied Nano Materials.[Link]

  • Direct Observation of Self-Assembled Monolayers, Ion Complexation, and Protein Conformation at the Gold/Water Interface: An FTIR Spectroscopic Approach. Langmuir.[Link]

  • Label-Free Strategy for In-Situ Analysis of Protein Binding Interaction Based on Attenuated Total Reflection Surface Enhanced Infrared Absorption Spectroscopy (ATR-SEIRAS). Langmuir.[Link]

Sources

Validating 3-(1H-Imidazol-1-YL)propane-1-thiol attachment using quartz crystal microbalance (QCM)

Author: BenchChem Technical Support Team. Date: April 2026

Validating 3-(1H-Imidazol-1-YL)propane-1-thiol (IPT) Attachment and Performance using QCM-D: A Comparative Guide for His-Tagged Protein Capture

Executive Summary

The immobilization of proteins onto gold sensor surfaces is a critical step in biosensor development, drug screening, and fundamental interaction kinetics. While Nitrilotriacetic acid (NTA)-terminated thiols have long been the gold standard for capturing polyhistidine-tagged (His-tagged) proteins, their bulky structure often limits surface density and acoustic coupling in mass-sensitive techniques like Quartz Crystal Microbalance with Dissipation (QCM-D).

This guide explores the mechanistic advantages of using 3-(1H-Imidazol-1-YL)propane-1-thiol (IPT) —a compact, short-chain thiol with an imidazole headgroup. By mimicking the histidine side chain directly at the sensor interface, IPT provides a highly dense, reversible Immobilized Metal Affinity Chromatography (IMAC) surface. We will objectively compare IPT against traditional alternatives and provide a self-validating QCM-D protocol for researchers looking to optimize their surface functionalization workflows.

Mechanistic Advantages of IPT vs. Alternatives

The choice of self-assembled monolayer (SAM) dictates the orientation, density, and activity of the immobilized target. The[1]. By utilizing a SAM terminated with an imidazole group, researchers can effectively mimic these interactions at electrified interfaces[1].

The Steric Hindrance Problem: Standard NTA-thiols (e.g., dithiobis(NTA) compounds) form tetradentate chelates with transition metals (Ni²⁺, Cu²⁺). While this provides exceptionally high affinity, the large molecular footprint of the NTA headgroup and the typically long alkyl chains (C11–C16) create significant steric hindrance. This limits the theoretical maximum density of the captured protein. Furthermore, long linkers can dampen the acoustic wave in QCM-D, reducing the sensor's sensitivity to subtle conformational changes upon subsequent ligand binding[2].

The IPT Solution: IPT consists of a short propyl chain (C3) and a terminal imidazole ring. When assembled on gold, the[3]. Research has demonstrated that[4].

Because IPT is much smaller than NTA, it achieves a higher packing density. When loaded with Ni²⁺, the surface acts as a dense IMAC matrix. The short linker ensures the captured protein is held rigidly against the gold surface, maximizing acoustic coupling ( Δf ) and minimizing viscoelastic dampening ( ΔD ).

G Start Select Thiol for Protein Capture Reversible Reversible Binding? Start->Reversible Irreversible Irreversible Covalent Start->Irreversible EDC/NHS NTA Bulky NTA-Thiol (High Steric Hindrance) Reversible->NTA Tetradentate IPT IPT (Imidazole-Thiol) (Compact, High Density) Reversible->IPT Monodentate/Bidentate MUA MUA / MPA (Amine Coupling) Irreversible->MUA

Decision tree comparing IPT against NTA and MUA for surface functionalization.

Comparative Performance Data

To objectively evaluate IPT, we must compare it against the two standard alternatives: NTA-thiols (reversible, directed) and 11-Mercaptoundecanoic acid (MUA) (irreversible, random amine coupling).

Feature3-(1H-Imidazol-1-YL)propane-1-thiol (IPT)NTA-Terminated Thiol11-Mercaptoundecanoic Acid (MUA)
Attachment Mechanism Reversible Metal Chelation (Ni²⁺, Cu²⁺)Reversible Metal Chelation (Ni²⁺)Irreversible Covalent (EDC/NHS)
Linker Size Compact (Short C3 chain)Bulky (Long chain + NTA head)Medium (C11 chain)
Steric Hindrance LowHighMedium
Protein Orientation Directed (via His-tag)Directed (via His-tag)Random (Primary Amines)
Acoustic Coupling (QCM) Excellent (Rigid layer)Good (Slightly viscoelastic)Good (Rigid layer)
Surface Regeneration Yes (Imidazole wash)Yes (EDTA/Imidazole wash)No (Requires harsh piranha clean)

Experimental Workflow & QCM-D Validation

A self-validating protocol is essential for ensuring scientific integrity. QCM-D is uniquely suited for this because it tracks both mass deposition (via frequency shift, Δf ) and structural rigidity (via dissipation shift, ΔD ) in real-time.

Step 1: Sensor Cleaning and Preparation
  • Action: Treat gold QCM sensors with UV-Ozone for 10 minutes, followed by immersion in a 5:1:1 mixture of H₂O:NH₃:H₂O₂ at 75°C for 5 minutes. Rinse thoroughly with ultrapure water and ethanol.

  • Causality: This step removes organic contaminants and slightly oxidizes the gold surface. The ethanol rinse immediately reduces the gold, creating a pristine, high-energy surface necessary for uniform, defect-free thiol chemisorption.

Step 2: IPT SAM Formation
  • Action: Incubate the cleaned sensor in a 1 mM solution of IPT in absolute ethanol for 18 hours at room temperature in the dark.

  • Causality: Ethanol prevents micelle formation, ensuring monomeric thiol availability. The 18-hour incubation allows the thermodynamic displacement of weakly bound molecules, driving the[3].

Step 3: Metal Ion Loading
  • Action: Mount the sensor in the QCM-D flow module. Equilibrate with running buffer (10 mM HEPES, 150 mM NaCl, pH 7.4) until a stable baseline is achieved. Inject 100 mM NiCl₂ at 50 µL/min for 10 minutes.

  • Causality: The surface-exposed imidazole rings coordinate the Ni²⁺ ions. The QCM-D will register a sharp decrease in Δf (mass addition) with a negligible change in ΔD , confirming rigid atomic binding.

Step 4: His-Tagged Protein Capture
  • Action: Inject the His-tagged target protein (e.g., 1 µM) at a flow rate of 50 µL/min.

  • Causality: The polyhistidine tag displaces water molecules to coordinate with the immobilized Ni²⁺. Because the[2], the short IPT linker ensures the protein is held tightly against the acoustic wave, yielding a highly sensitive, low-dissipation mass response.

Step 5: Surface Regeneration
  • Action: Inject 500 mM Imidazole (pH 7.4) to strip the protein and Ni²⁺ ions.

  • Causality: High concentrations of free imidazole outcompete both the surface-bound IPT and the protein's His-tag for the Ni²⁺ ions. This effectively resets the sensor to the bare IPT SAM state, allowing for multiple experimental cycles on a single crystal[4].

G Au Gold QCM Sensor SAM IPT SAM Formation (Thiol-Au Bond) Au->SAM 1mM IPT in EtOH Ni Ni2+ Chelation (Imidazole-Ni Coordination) SAM->Ni 100mM NiCl2 Protein His-Tagged Protein Capture (Ni-His Coordination) Ni->Protein Protein Injection Regen Surface Regeneration (Imidazole Wash) Protein->Regen 500mM Imidazole Regen->SAM Re-usable Surface

Workflow of IPT SAM formation, metal chelation, and reversible protein capture on a QCM sensor.

Data Interpretation & QCM-D Metrics

When validating the IPT surface, the ratio of dissipation to frequency ( ΔD/Δf ) is the most critical metric.

  • Low ΔD/Δf Ratio: Indicates a rigid, tightly coupled adlayer. Because IPT is a short C3 molecule, proteins bound to the IPT-Ni²⁺ surface exhibit very low dissipation. This means the Sauerbrey equation ( Δm=−C⋅Δf/n ) can be accurately used to calculate the mass of the bound protein.

  • High ΔD/Δf Ratio: Indicates a soft, viscoelastic layer. Bulky NTA-thiols often produce higher dissipation values because the long alkyl chains and large headgroups introduce flexibility. In these cases, the Sauerbrey equation underestimates mass, and complex Voigt viscoelastic modeling is required.

By utilizing IPT, researchers bypass the need for complex viscoelastic modeling, ensuring straightforward, highly accurate quantification of protein binding kinetics and subsequent small-molecule drug interactions.

References

  • Pudžaitis, V., Talaikis, M., Sadzevičienė, R., Labanauskas, L., & Niaura, G. (2022). "Electrochemical SEIRAS Analysis of Imidazole-Ring-Functionalized Self-Assembled Monolayers." Materials, 15(20), 7221.[Link]

  • Zaitouna, A. J., & Lai, R. Y. (2011). "Design and characterization of a metal ion–imidazole self-assembled monolayer for reversible immobilization of histidine-tagged peptides." Chemical Communications, 47(45), 12391-12393.[Link]

  • Baltus, R. E., Carmon, K. S., & Luck, L. A. (2007). "Quartz Crystal Microbalance (QCM) with Immobilized Protein Receptors: Comparison of Response to Ligand Binding for Direct Protein Immobilization and Protein Attachment via Disulfide Linker." Langmuir, 23(7), 3880-3885.[Link]

  • Zdaniauskienė, A., et al. (2022). "Electrochemical Shell-Isolated Nanoparticle-Enhanced Raman Spectroscopy of Imidazole Ring Functionalized Monolayer on Smooth Gold Electrode." Molecules, 27(19), 6531.[Link]

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Safety Operating Guide

3-(1H-Imidazol-1-YL)propane-1-thiol proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Professional Laboratory Guide: Proper Handling and Disposal of 3-(1H-Imidazol-1-YL)propane-1-thiol

As a researcher or drug development professional, managing hazardous chemical waste with scientific rigor is just as critical as the synthesis or assay itself. 3-(1H-Imidazol-1-YL)propane-1-thiol (CAS No. 1247376-49-3) is a bifunctional screening compound containing both an imidazole ring and a terminal thiol (-SH) group[1]. While the imidazole moiety presents standard organic handling requirements, the thiol group dictates a stringent, specialized disposal protocol due to its extreme volatility, malodor, and potential toxicity[2].

This guide provides the authoritative, field-proven methodology for the safe oxidative neutralization and disposal of this compound, ensuring compliance with Environmental Health and Safety (EHS) and Resource Conservation and Recovery Act (RCRA) standards[3].

I. Mechanistic Causality: Why Oxidation is Required

Thiols (mercaptans) cannot simply be disposed of in standard organic waste streams. Their low odor threshold means that even trace amounts can cause severe disruption to laboratory operations and trigger false natural gas leak alarms[2].

The scientifically validated method for thiol disposal is chemical oxidation. By treating 3-(1H-Imidazol-1-YL)propane-1-thiol with sodium hypochlorite (commercial bleach), the volatile, odorous thiol is oxidized into a non-volatile, water-soluble sulfonic acid[4].

Reaction Pathway: R-SH + 3 NaOCl → R-SO₃H + 3 NaCl

This transformation is a self-validating system: the complete cessation of the characteristic "stench" odor serves as the primary qualitative indicator that the oxidation to sulfonic acid is complete[5].

II. Quantitative Oxidation Parameters

To ensure complete neutralization without generating dangerous side reactions, precise stoichiometric ratios must be maintained. The following table summarizes the parameters based on the National Research Council's Prudent Practices in the Laboratory[6].

ParameterValue / ReagentMechanistic Purpose
Target Compound 3-(1H-Imidazol-1-YL)propane-1-thiol (0.1 mol)Substrate to be neutralized.
Oxidizing Agent 5.25% Sodium Hypochlorite (~500 mL)Donates oxygen to convert the thiol to a sulfonic acid[6].
Molar Ratio 1 : 4 (Thiol : NaOCl)A 25% molar excess ensures complete oxidation and prevents residual stench[6].
Temperature Room Temperature (initially)Mitigates the risk of thermal runaway during the highly exothermic reaction[5].
Reaction Time 12 - 24 hoursAllows for complete conversion of trace thiols and intermediate disulfides[2].

III. Operational Workflow & Methodology

ThiolDisposal Start 3-(1H-Imidazol-1-YL) propane-1-thiol Waste Hood Transfer to Certified Fume Hood Start->Hood Containment Bleach Prepare 5.25% NaOCl (25% Molar Excess) Hood->Bleach Setup Oxidation Dropwise Addition & Stirring (12-24 hrs) Bleach->Oxidation Controlled Exotherm Verify Verify Odor Elimination Oxidation->Verify Completion Waste Collect as Aqueous Hazardous Waste Verify->Waste RCRA Compliance Decon Glassware Bleach Bath Decontamination Verify->Decon Equipment

Workflow for the oxidative neutralization and disposal of thiol-containing laboratory waste.

Step-by-Step Execution Protocol

Note: This procedure must be executed entirely within a certified, actively venting fume hood by personnel wearing appropriate PPE (lab coat, safety goggles, and nitrile or neoprene gloves)[2][6].

  • Apparatus Setup: Equip a 3-neck round-bottom flask (appropriately sized for the total volume) with a magnetic stirrer, a thermometer, and a dropping funnel. Secure the apparatus in the fume hood[6].

  • Oxidant Preparation: Pour the calculated volume of 5.25% sodium hypochlorite (commercial laundry bleach) into the flask. For every 0.1 mol of thiol waste, use 500 mL of bleach to maintain a 25% excess[6].

  • Controlled Addition: Begin stirring the hypochlorite solution. Add the 3-(1H-Imidazol-1-YL)propane-1-thiol dropwise via the dropping funnel at room temperature[6].

    • Expert Insight: The oxidation of thiols is highly exothermic. Dropwise addition is critical to control the rate of heat generation. If the thiol is highly viscous or solid, it may first be dissolved in a minimal amount of a non-oxidizable solvent (such as THF) before addition[6].

  • Extended Stirring: Once addition is complete, continue stirring the mixture at room temperature. Allow the reaction to proceed for 12 to 24 hours[2]. This extended duration is necessary because the intermediate formation of disulfides can slow the overall oxidation rate[7].

  • Verification: After 24 hours, carefully check the headspace of the flask for the characteristic thiol odor. If the stench persists, add additional hypochlorite and stir for another 12 hours[5].

  • Waste Collection: Once the odor is completely neutralized, the chemical hazard has been mitigated. However, the resulting solution contains sulfonic acids, excess hypochlorite, and potentially organic solvents (if used for dissolution). Transfer this mixture to a properly labeled aqueous hazardous waste container[3][8]. Do not pour this mixture down the sanitary sewer unless explicitly authorized by your institution's EHS department[8].

  • Glassware Decontamination: All glassware, syringes, and funnels that came into contact with the raw thiol must be submerged in a freshly prepared 1:1 bleach-to-water bath inside the fume hood. Allow them to soak overnight before removing them for standard washing[9].

References

  • Screening Compounds P98432 - EvitaChem. evitachem.com.
  • In-Laboratory Treatment of Chemical Waste - Safety & Risk Services. ubc.ca.
  • CHEMICAL WASTE MANAGEMENT GUIDE - Auburn Research. auburn.edu.
  • Chemical Waste Disposal Guidelines (Prudent Practices in the Laboratory). ust.hk.
  • How to Work with Thiols-General SOP. rochester.edu.
  • Bowman/Stansbury Lab Rules - University of Colorado Boulder. colorado.edu.
  • Standard Operation Procedure for Disposal of Unknown Thiols. mtu.edu.
  • FACT SHEET - Stench Chemicals. umn.edu.
  • Working with Hazardous Chemicals - Organic Syntheses. orgsyn.org.

Sources

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